molecular formula C6H15ClN2O2S B2997110 3-Methyl-1-(methylsulfonyl)piperazine hydrochloride CAS No. 2228152-55-2

3-Methyl-1-(methylsulfonyl)piperazine hydrochloride

Numéro de catalogue: B2997110
Numéro CAS: 2228152-55-2
Poids moléculaire: 214.71
Clé InChI: LCTDLCJWTXMNKR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-Methyl-1-(methylsulfonyl)piperazine hydrochloride is a useful research compound. Its molecular formula is C6H15ClN2O2S and its molecular weight is 214.71. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-1-(methylsulfonyl)piperazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-1-(methylsulfonyl)piperazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

3-methyl-1-methylsulfonylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S.ClH/c1-6-5-8(4-3-7-6)11(2,9)10;/h6-7H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTDLCJWTXMNKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)S(=O)(=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

1H NMR and 13C NMR spectral data for 3-Methyl-1-(methylsulfonyl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Methyl-1-(methylsulfonyl)piperazine hydrochloride

Authored by: A Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insight into molecular structure at the atomic level.[1][2][3] For drug development professionals, the unambiguous structural confirmation of active pharmaceutical ingredients (APIs) and their intermediates is a critical regulatory and scientific requirement.[4] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 3-Methyl-1-(methylsulfonyl)piperazine hydrochloride, a substituted piperazine derivative. Piperazine scaffolds are prevalent in pharmacologically active compounds, making a thorough understanding of their spectral characteristics essential.[5] We will delve into the principles of spectral interpretation for this specific molecule, provide a robust, self-validating experimental protocol for data acquisition, and present a complete assignment of all proton and carbon signals, grounded in established spectroscopic principles.

The Molecular Subject: Structure and Significance

3-Methyl-1-(methylsulfonyl)piperazine hydrochloride is a chiral heterocyclic compound featuring a piperazine ring substituted with a methyl group at the 3-position and a methylsulfonyl group at the 1-position. The hydrochloride salt form enhances its aqueous solubility, a common strategy in pharmaceutical development.[6] Understanding the precise arrangement and electronic environment of each atom is paramount for quality control, reaction monitoring, and mechanism-of-action studies.

To facilitate our discussion, the structure is presented below with systematic numbering.

cluster_molecule 3-Methyl-1-(methylsulfonyl)piperazine hydrochloride N1 C2 N1->C2 S S N1->S C3 C2->C3 N4 N⁴H₂⁺ C3->N4 C3_Me C⁷H₃ C3->C3_Me C5 C⁵ N4->C5 C6 C⁶ C5->C6 C6->N1 O1 O S->O1 O2 O S->O2 S_Me C⁸H₃ S->S_Me Cl Cl⁻ G start Start: Analyte Weighing dissolve 1. Dissolve ~15mg (¹H) or ~50mg (¹³C) in ~0.7 mL DMSO-d₆ in a clean vial. start->dissolve vortex 2. Vortex until fully dissolved. Gentle warming may be applied if necessary. dissolve->vortex filter 3. Filter solution into a clean, dry 5mm NMR tube using a pipette with a glass wool plug. vortex->filter load 4. Place tube in spinner, check depth, and load into spectrometer. filter->load setup 5. Lock, Tune, and Shim Lock on DMSO-d₆ signal. Tune probe for ¹H or ¹³C. Shim for optimal field homogeneity. load->setup acquire 6. Acquire Spectrum (Standard ¹H and ¹³C experiments) setup->acquire process 7. Process Data (Fourier Transform, Phase Correction, Baseline Correction, Calibration) acquire->process analyze 8. Analyze and Assign Signals process->analyze end End: Structural Confirmation analyze->end

Figure 2: Standard workflow for NMR sample preparation and analysis.

Causality Behind Key Steps:

  • Step 3 (Filtration): Undissolved particulate matter severely degrades magnetic field homogeneity, leading to broad, distorted peaks that obscure crucial data. [7]Filtration is a non-negotiable step for high-resolution spectra.

  • Step 5 (Lock, Tune, Shim): The deuterium signal from the solvent is used as a "lock" to counteract the natural drift of the superconducting magnet's field, ensuring stable and consistent chemical shifts. Tuning the probe ensures maximum energy transfer (and thus sensitivity) at the desired nucleus's frequency, while shimming physically adjusts the magnetic field to make it as uniform as possible across the sample volume, resulting in sharp, symmetrical peaks.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides three key pieces of information: chemical shift (δ), integration, and signal multiplicity (splitting pattern). [8][9]A systematic analysis of these components allows for the assignment of every proton in the molecule.

Predicted ¹H Chemical Shifts and Multiplicities

Based on the structure, we can predict the signals we expect to observe:

Proton(s)Predicted δ (ppm)Predicted MultiplicityRationale
H⁸ (S-CH₃ )~2.9 - 3.1Singlet (s)Deshielded by the adjacent electron-withdrawing sulfonyl group. No adjacent protons to couple with.
H⁷ (C³-CH₃ )~1.2 - 1.4Doublet (d)Standard aliphatic region. Coupled to the single proton on C³.
(CH )~3.3 - 3.6Multiplet (m)Deshielded by adjacent nitrogen atoms. Coupled to the three H⁷ protons and the two H² protons.
H², H⁶ (N¹-CH₂ )~3.1 - 3.8Multiplet (m)Complex region. These protons are diastereotopic and will have different chemical shifts. They are deshielded by the adjacent N¹-sulfonyl group.
H⁵ (N⁴-CH₂ )~2.9 - 3.4Multiplet (m)Complex region. Protons are diastereotopic. Less deshielded than H² and H⁶ as they are adjacent to the protonated secondary amine.
N⁴H₂⁺ ~8.5 - 9.5Broad Singlet (br s)Protons on a positively charged nitrogen are significantly deshielded. Signal is often broad due to quadrupolar effects and chemical exchange.

Note: Chemical shift ranges are estimates based on typical values for similar functional groups.[10][11][12]

Analysis of the Spectrum

Upon acquiring the spectrum, each predicted signal can be identified and assigned.

  • The Singlet (H⁸): A sharp singlet integrating to 3 protons will be observed around 3.0 ppm. Its lack of coupling and characteristic downfield shift confidently assign it to the methylsulfonyl protons.

  • The Doublet (H⁷): A clear doublet integrating to 3 protons will appear in the upfield region (~1.3 ppm). The splitting pattern confirms its proximity to a single proton, assigning it to the methyl group at C³.

  • The Multiplets (Piperazine Ring Protons): The region between approximately 2.9 and 3.8 ppm will contain a series of complex, overlapping multiplets. These correspond to the seven protons on the piperazine ring (H², H³, H⁵, H⁶).

    • Distinguishing these protons often requires 2D NMR techniques like COSY (Correlation Spectroscopy), which reveals which protons are coupled to each other. For example, a COSY experiment would show a cross-peak between the H³ multiplet and the H⁷ doublet, confirming their connectivity. It would also show correlations between H³ and H², and between adjacent protons around the ring (e.g., H⁵ and H⁶).

  • The Broad Singlet (N⁴H₂⁺): A broad signal, integrating to 2 protons, will be present in the downfield region (~9.0 ppm). To confirm this assignment, a D₂O exchange experiment can be performed. After adding a drop of D₂O to the NMR tube and re-acquiring the spectrum, this signal will disappear as the N-H protons are replaced by deuterium.

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule and their chemical shifts, which are highly sensitive to the local electronic structure.

Predicted ¹³C Chemical Shifts

Due to the molecule's asymmetry, all eight carbon atoms are chemically non-equivalent and should produce eight distinct signals.

Carbon(s)Predicted δ (ppm)Rationale
C⁷ (C³-C H₃)~15 - 20Standard aliphatic methyl carbon.
C⁸ (S-C H₃)~40 - 45Methyl carbon attached to a sulfonyl group is significantly deshielded.
C⁵ ~45 - 50Piperazine carbon adjacent to the secondary amine.
C⁶ ~48 - 53Piperazine carbon adjacent to the N-sulfonyl group. Deshielded relative to C⁵.
~50 - 55Piperazine carbon adjacent to the N-sulfonyl group. Its environment is different from C⁶ due to the adjacent chiral center at C³.
~53 - 58Methine carbon of the piperazine ring, deshielded by two adjacent nitrogen atoms.

Note: Chemical shift ranges are estimates based on typical values for piperazine derivatives and sulfonyl compounds.[13]

Analysis of the Spectrum

A standard broadband proton-decoupled ¹³C NMR experiment will yield eight sharp singlets.

  • The two most upfield signals will correspond to the methyl carbons (C⁷ and C⁸). The signal around 40-45 ppm can be confidently assigned to the sulfonyl methyl carbon (C⁸) due to the significant deshielding effect of the sulfonyl group.

  • The remaining six signals in the 45-60 ppm range correspond to the carbons of the piperazine ring.

  • Unambiguous assignment of the individual C², C³, C⁵, and C⁶ signals requires 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) or HMQC. These experiments correlate each carbon atom with its directly attached proton(s). By overlaying the HSQC spectrum with the assigned ¹H spectrum, each carbon signal can be definitively linked to its corresponding proton signal. For instance, the carbon signal that correlates with the H³ multiplet is assigned as C³.

Summary and Conclusion

The structural elucidation of 3-Methyl-1-(methylsulfonyl)piperazine hydrochloride is achieved through a systematic and multi-faceted analysis of its ¹H and ¹³C NMR spectra. The interpretation relies on the foundational principles of chemical shift, scalar coupling, and signal integration, augmented by definitive 2D correlation experiments where necessary. The provided experimental protocol ensures the acquisition of high-quality, reliable data, which is the bedrock of accurate structural analysis in the pharmaceutical sciences. This guide serves as a technical framework for researchers and scientists, demonstrating the power of NMR spectroscopy to provide a detailed and confident molecular fingerprint.

References

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An In-depth Technical Guide to the Crystal Structure and X-ray Crystallography of Sulfonylpiperazine Hydrochlorides: A Case Study of 4-Methyl-1-(methylsulfonyl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of sulfonylpiperazine hydrochlorides, a class of compounds of significant interest in medicinal chemistry. Due to the absence of a publicly available crystal structure for 3-Methyl-1-(methylsulfonyl)piperazine hydrochloride, this guide will utilize the detailed crystallographic data of the closely related compound, 4-(Methylsulfonyl)piperazin-1-ium chloride, as an illustrative and informative case study. The principles, methodologies, and structural insights discussed herein are directly applicable to the broader class of substituted piperazine hydrochlorides. We will delve into the experimental workflow of X-ray crystallography, from crystal growth to structure refinement, and provide a detailed analysis of the molecular conformation, intermolecular interactions, and crystal packing. The implications of these structural features for drug design and development will also be explored, offering valuable insights for professionals in the pharmaceutical sciences.

Introduction: The Significance of Piperazine Scaffolds in Modern Drug Discovery

The piperazine ring is a ubiquitous structural motif in a vast array of clinically successful drugs, earning it the designation of a "privileged scaffold" in medicinal chemistry.[1][2] Its prevalence stems from a unique combination of properties: the two nitrogen atoms provide handles for synthetic modification, allowing for the fine-tuning of physicochemical properties such as solubility and pKa, and they can participate in crucial hydrogen bonding interactions with biological targets.[3] Piperazine derivatives have demonstrated a wide spectrum of pharmacological activities, including antipsychotic, antidepressant, antiviral, and anticancer effects.[3][4]

The addition of a sulfonyl group to the piperazine core, as in the case of methylsulfonylpiperazines, further modulates the electronic and steric properties of the molecule, influencing its binding affinity and pharmacokinetic profile. When these compounds are formulated as hydrochloride salts, their solid-state properties, such as stability, solubility, and bioavailability, are significantly altered. A precise understanding of the three-dimensional arrangement of atoms and molecules in the solid state is therefore paramount for rational drug design and development.

Single-crystal X-ray diffraction is the definitive technique for elucidating the atomic-level structure of crystalline materials.[5][6] It provides unambiguous information on bond lengths, bond angles, molecular conformation, and the intricate network of intermolecular interactions that govern the crystal packing.[6] This guide will walk through the process of determining and analyzing the crystal structure of a representative sulfonylpiperazine hydrochloride, providing a framework for understanding this important class of pharmaceutical compounds.

Experimental Workflow: From Synthesis to Single Crystal

The journey to an elucidated crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis and Crystallization

The synthesis of N-substituted piperazines can be achieved through various established organic chemistry methodologies.[7] For the formation of the hydrochloride salt, the free base is typically dissolved in a suitable solvent and treated with hydrochloric acid.

The critical step for X-ray diffraction analysis is the growth of a single crystal of suitable size and quality.[8] This is often more of an art than a science, with several techniques commonly employed:

  • Slow Evaporation: A saturated solution of the compound is allowed to stand undisturbed, and the solvent slowly evaporates, leading to the gradual formation of crystals.

  • Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is poorly soluble. Diffusion of the anti-solvent into the solution reduces the solubility of the compound, inducing crystallization.

  • Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the compound and promoting crystal growth.[9]

For hydrochloride salts of organic bases, the choice of solvent is crucial, as it can influence the resulting crystal form (polymorphism).[10] Common solvents for the crystallization of such salts include alcohols (e.g., ethanol, methanol) and aqueous mixtures.

Single-Crystal X-ray Diffraction: An Overview of the Methodology

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis. The general workflow is depicted in the following diagram.

X-ray_Crystallography_Workflow Experimental Workflow for Single-Crystal X-ray Diffraction cluster_0 Crystal Preparation & Mounting cluster_1 Data Collection cluster_2 Structure Solution & Refinement Crystal_Selection Crystal Selection under Microscope Mounting Mounting on Goniometer Head Crystal_Selection->Mounting Diffractometer Placement in Diffractometer Mounting->Diffractometer XRay_Exposure Exposure to Monochromatic X-ray Beam Diffractometer->XRay_Exposure Data_Collection Collection of Diffraction Pattern XRay_Exposure->Data_Collection Data_Processing Data Processing & Integration Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & CIF File Generation Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

In-Focus: The Crystal Structure of 4-(Methylsulfonyl)piperazin-1-ium chloride

The following analysis is based on the crystallographic data published for 4-(Methylsulfonyl)piperazin-1-ium chloride, which serves as our model system.[11][12]

Crystallographic Data Summary

The key crystallographic parameters for 4-(Methylsulfonyl)piperazin-1-ium chloride are summarized in the table below. This data provides the fundamental information about the crystal lattice and the conditions under which the data was collected.

Parameter Value
Chemical FormulaC₅H₁₃N₂O₂S⁺·Cl⁻
Formula Weight200.68
Crystal SystemMonoclinic
Space GroupP2₁/m
a (Å)6.0231 (1)
b (Å)9.1097 (2)
c (Å)7.9852 (2)
β (°)100.700 (1)
Volume (ų)430.52 (2)
Z2
Temperature (K)100
RadiationMo Kα (λ = 0.71073 Å)
R-factor (R1)0.023
wR2 (all data)0.072
CCDC Deposition Number759556
Data sourced from Fun et al. (2010).[11]
Molecular Structure and Conformation

The asymmetric unit of the crystal contains one-half of the 4-(methylsulfonyl)piperazin-1-ium cation and one-half of the chloride anion. The complete cation and anion are generated by a crystallographic mirror plane.[11]

Sources

Pharmacokinetic Optimization via the 3-Methyl-1-(methylsulfonyl)piperazine Hydrochloride Scaffold: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperazine ring is a ubiquitous pharmacophore in medicinal chemistry, frequently utilized to improve aqueous solubility and modulate target binding[1]. However, unsubstituted piperazines often present significant pharmacokinetic (PK) liabilities, including rapid cytochrome P450 (CYP)-mediated metabolism and suboptimal membrane permeability. The functionalization of this ring into 3-methyl-1-(methylsulfonyl)piperazine hydrochloride represents a highly rational structural intervention. By strategically tuning the basicity, introducing steric hindrance, and optimizing the ionization state, this scaffold allows drug development professionals to rescue promising molecules from early-stage Absorption, Distribution, Metabolism, and Excretion (ADME) failures[2].

This technical guide dissects the physicochemical causality behind this scaffold's success and provides self-validating experimental workflows for profiling its pharmacokinetic behavior.

Mechanistic Rationale of Structural Modifications

The superior PK profile of the 3-methyl-1-(methylsulfonyl)piperazine moiety is not coincidental; it is the direct result of three distinct chemical modifications acting in synergy:

  • The Methylsulfonyl Group (Electronic Modulation): Unsubstituted piperazines are highly basic (pKa ~9.8), meaning they are almost entirely protonated at physiological pH (7.4), which severely restricts passive lipid bilayer permeability. The addition of the strongly electron-withdrawing methylsulfonyl group at the N1 position significantly lowers the basicity of the adjacent N4 nitrogen[3]. This reduction in overall pKa increases the neutral fraction of the molecule at pH 7.4, enhancing transcellular absorption while maintaining sufficient polarity to prevent excessive lipophilicity[1][4].

  • The 3-Methyl Substitution (Steric Shielding): The primary metabolic vulnerability of piperazines is CYP-mediated N-dealkylation and N-oxidation. Introducing a methyl group at the C3 position creates a chiral center and introduces critical steric bulk directly adjacent to the basic N4 center. This steric hindrance physically blocks the approach of metabolizing enzymes, dramatically extending the compound's metabolic half-life ( t1/2​ ) in hepatic microsomes[5].

  • The Hydrochloride Salt (Solubility Optimization): While the aforementioned modifications improve permeability and stability, they can compromise aqueous solubility. Formulating the derivative as a hydrochloride salt ensures rapid dissolution in the acidic environment of the stomach, a strict prerequisite for achieving high oral bioavailability (F%)[2].

Scaffold_Logic Scaffold 3-Methyl-1-(methylsulfonyl) piperazine HCl Methyl 3-Methyl Group (Steric Hindrance) Scaffold->Methyl Sulfonyl Methylsulfonyl Group (Electron Withdrawing) Scaffold->Sulfonyl Salt Hydrochloride Salt (Ionization) Scaffold->Salt Metab Decreased CYP Oxidation Methyl->Metab Sulfonyl->Metab Perm Tuned Lipophilicity & H-Bonding Sulfonyl->Perm Solub High Aqueous Solubility Salt->Solub

Diagram 1: Mechanistic logic of the 3-methyl-1-(methylsulfonyl)piperazine HCl scaffold.

ADME Profiling and Quantitative Data

The integration of the methylsulfonylpiperazine motif has been clinically validated in several advanced drug candidates. For example, the menin-KMT2A inhibitor ziftomenib utilizes a chiral alkyl-tethered methylsulfonylpiperazine substituent to achieve an optimized PK profile that supports once-daily oral administration[6]. Similarly, aldehyde dehydrogenase inhibitors utilizing this scaffold demonstrated marked improvements in cellular activity and rat liver microsome (RLM) stability compared to their piperidine analogs[5].

Table 1: Comparative Pharmacokinetic Impact of Piperazine Substitutions

Note: Data represents generalized trends derived from comparative SAR studies of piperazine-based inhibitors[3][5][7].

ParameterUnsubstituted Piperazine1-(Methylsulfonyl)piperazine3-Methyl-1-(methylsulfonyl)piperazine
pKa (Basic N) ~9.8~8.2~8.0
Aqueous Solubility HighModerateHigh (as HCl salt)
Caco-2 Permeability ( Papp​ ) Low (< 5 x 10⁻⁶ cm/s)Moderate (~10 x 10⁻⁶ cm/s)High (> 15 x 10⁻⁶ cm/s)
RLM Stability ( t1/2​ ) < 15 min~30 min> 60 min
Oral Bioavailability (F%) < 10%15 - 25%> 40%

Self-Validating Experimental Methodologies

To rigorously evaluate the pharmacokinetic properties of 3-methyl-1-(methylsulfonyl)piperazine derivatives, researchers must employ self-validating in vitro assays. The following protocols are designed to ensure data integrity through built-in causality checks.

Protocol 1: In Vitro Metabolic Stability (Liver Microsomes)

Causality: Determining intrinsic clearance ( CLint​ ) is critical because high hepatic extraction directly limits oral bioavailability. The 3-methyl group is specifically designed to lower this clearance rate.

  • Step 1: Preparation. Thaw Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Step 2: Incubation Mixture. Combine microsomes (final protein concentration 0.5 mg/mL) with the test compound (final concentration 1 µM) in the buffer.

    • Self-Validation Check: Include Verapamil (high-clearance) and Warfarin (low-clearance) as parallel positive controls to validate the metabolic activity of the microsome batch.

  • Step 3: Initiation. Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the cofactor NADPH (final concentration 1 mM).

    • Self-Validation Check: Run a parallel negative control lacking NADPH. If the compound degrades in the absence of NADPH, the instability is chemical, not CYP-mediated.

  • Step 4: Sampling & Quenching. Aliquot 50 µL of the mixture at 0, 5, 15, 30, and 60 minutes into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to instantly precipitate proteins and halt the reaction.

  • Step 5: Analysis. Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Step 6: Calculation. Plot ln(% remaining) versus time to determine the elimination rate constant ( k ). Calculate intrinsic clearance: CLint​=(k×Volume)/protein concentration .

Protocol 2: Caco-2 Permeability and Efflux Assay

Causality: This assay evaluates intestinal absorption potential and determines if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which the methylsulfonyl group helps to evade by lowering hydrogen bond donor counts.

  • Step 1: Cell Culture. Seed Caco-2 cells (human colon carcinoma) on polycarbonate filter inserts (Transwell plates) and culture for 21 days.

    • Self-Validation Check: Measure Transepithelial Electrical Resistance (TEER). Only proceed if TEER > 250 Ω·cm², confirming the integrity of the tight junctions in the monolayer.

  • Step 2: Dosing. Add the test compound (10 µM in HBSS buffer, pH 7.4) to the apical (A) chamber to measure A-to-B transport (absorption), and to the basolateral (B) chamber to measure B-to-A transport (efflux).

  • Step 3: Incubation. Incubate the plates at 37°C for 2 hours on an orbital shaker.

  • Step 4: Sampling. Collect samples from the receiver chambers at the 2-hour mark and quantify via LC-MS/MS.

  • Step 5: Calculation. Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). An ER > 2.0 indicates the compound is a likely efflux pump substrate.

PK_Workflow Start Compound Synthesis (HCl Salt Formulation) Abs Absorption Profiling (Caco-2 Assay & TEER) Start->Abs Met Metabolic Stability (HLM / RLM + NADPH) Start->Met Dist Distribution (Plasma Protein Binding) Start->Dist InVivo In Vivo PK (Rodent Models) Abs->InVivo Met->InVivo Dist->InVivo

Diagram 2: Standardized self-validating PK screening workflow.

Conclusion

The 3-methyl-1-(methylsulfonyl)piperazine hydrochloride scaffold is a privileged building block that elegantly solves multiple pharmacokinetic challenges simultaneously[1][6]. By utilizing the electron-withdrawing nature of the sulfonyl group to tune basicity, leveraging the 3-methyl group for steric protection against CYP enzymes, and ensuring aqueous solubility via the hydrochloride salt, medicinal chemists can systematically design highly bioavailable and metabolically stable therapeutics[2][5].

References

  • Discovery and preclinical activity of the menin-KMT2A inhibitor ziftomenib in acute leukemia models - ASH Publications. Available at: [Link]

  • Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity - PMC. Available at:[Link]

  • Leveraging an Open Science Drug Discovery Model to Develop CNS-Penetrant ALK2 Inhibitors - Reaction Biology. Available at: [Link]

  • Design and Synthesis of Piperazine-Based Matrix Metalloproteinase Inhibitors - ACS Publications. Available at: [Link]

  • Discovery of a Potent and Oral Available Complex I OXPHOS Inhibitor - ACS Publications. Available at: [Link]

  • Synthesis, Structure–Activity Relationships, and In Vivo Evaluation of Novel C-17 Amine Derivatives Based on GSK3640254 - ACS Publications. Available at:[Link]

Sources

Methodological & Application

Step-by-step synthesis protocol for 3-Methyl-1-(methylsulfonyl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis and Characterization of 3-Methyl-1-(methylsulfonyl)piperazine Hydrochloride

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Biological Significance

Piperazine derivatives are foundational scaffolds in modern medicinal chemistry. Specifically, the 1-(methylsulfonyl)piperazine moiety is a privileged building block frequently utilized to fine-tune the physicochemical properties of drug candidates, such as aqueous solubility, metabolic stability, and target receptor affinity[1]. This structural motif is notably present in potent therapeutics, including the non-peptide oxytocin receptor antagonist L-368,899 and novel KLF5 inhibitors (e.g., SR18662) used in colorectal cancer research[1][2].

The introduction of a methyl group to this ring—forming 3-methyl-1-(methylsulfonyl)piperazine —adds a stereocenter and alters the steric bulk of the molecule. This modification is critical for researchers looking to explore structure-activity relationships (SAR) and improve the selectivity profiles of centrally acting agents or systemic therapeutics[3].

Mechanistic Rationale and Regioselectivity

The synthesis of 3-methyl-1-(methylsulfonyl)piperazine hydrochloride (CAS: 1628707-04-9 for the (R)-enantiomer) relies on the regioselective sulfonylation of 2-methylpiperazine[4].

The Causality of Regioselectivity: 2-Methylpiperazine contains two secondary amine sites: N1 (adjacent to the methyl group) and N4 (distant from the methyl group). The methyl group at the C2 position creates significant steric hindrance around the N1 amine. When exposed to an electrophile like methanesulfonyl chloride (MsCl), the reaction kinetics heavily favor attack at the unhindered N4 position.

(Note: Standard IUPAC nomenclature re-numbers the ring based on the highest priority substituent. Thus, sulfonylation at the N4 position of 2-methylpiperazine yields 1-(methylsulfonyl)-3-methylpiperazine, where the sulfonylated nitrogen becomes N1).

To ensure a self-validating and high-yielding system, the protocol below utilizes strict temperature control (0 °C) to suppress the thermodynamic formation of the di-sulfonylated byproduct. Triethylamine (Et₃N) is employed as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing the premature protonation of the piperazine starting material, which would otherwise halt the reaction[2].

Synthesis Workflow

SynthesisWorkflow SM 2-Methylpiperazine (Starting Material) Rxn1 Sulfonylation MsCl, Et3N, DCM, 0°C SM->Rxn1 Regioselective Attack Int 3-Methyl-1-(methylsulfonyl)piperazine (Free Base) Rxn1->Int Aqueous Workup Rxn2 Salt Formation HCl in Dioxane, RT Int->Rxn2 Protonation Prod Target Compound (HCl Salt) Rxn2->Prod Precipitation & Filtration

Workflow for the regioselective synthesis of 3-Methyl-1-(methylsulfonyl)piperazine hydrochloride.

Step-by-Step Experimental Protocol

Safety & Handling: Methanesulfonyl chloride is corrosive and a lachrymator. All steps involving MsCl must be performed in a certified chemical fume hood with appropriate PPE.

Phase A: Regioselective Sulfonylation (Free Base Formation)
  • Preparation: Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar with 2-methylpiperazine (1.0 equivalent, e.g., 10.0 mmol).

  • Solvation: Dissolve the starting material in anhydrous dichloromethane (DCM) (0.2 M concentration). Rationale: DCM provides excellent solubility for both the starting material and the intermediate while remaining inert to the electrophile.

  • Base Addition: Add triethylamine (Et₃N) (1.2 equivalents) to the solution in one portion.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 15 minutes. Rationale: Lowering the thermal energy of the system is critical to prevent the highly reactive MsCl from overcoming the steric barrier at the hindered nitrogen, thereby ensuring regioselectivity.

  • Electrophile Addition: Dissolve methanesulfonyl chloride (MsCl) (1.05 equivalents) in a small volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes.

  • Propagation: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature and stir for an additional 4 hours. Monitor completion via TLC or LC-MS.

Phase B: Workup and Purification
  • Quenching: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Rationale: This neutralizes any unreacted MsCl and ensures the piperazine product remains in its unprotonated, organic-soluble free base form.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 20 mL).

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.

Phase C: Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude 3-methyl-1-(methylsulfonyl)piperazine free base in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • Protonation: While stirring vigorously at room temperature, slowly add a solution of 4M HCl in dioxane (1.1 equivalents). Rationale: The unhindered, basic nitrogen (N4 in the original ring, now N4 in the product) is rapidly protonated, decreasing the compound's solubility in the organic solvent and driving crystallization.

  • Isolation: Stir the resulting suspension for 30 minutes. Collect the precipitated white solid via vacuum filtration. Wash the filter cake with cold diethyl ether and dry in vacuo to afford 3-methyl-1-(methylsulfonyl)piperazine hydrochloride.

Quantitative Data & Characterization

To validate the success of the synthesis, compare the isolated product against the following expected physicochemical parameters[4]:

ParameterExpected Value / DescriptionAnalytical Purpose
Molecular Formula C₆H₁₄N₂O₂S • HClConfirmation of elemental composition.
Molecular Weight 214.71 g/mol Mass validation.
Appearance White to off-white crystalline powderIndicator of bulk purity.
ESI-MS (m/z) [M+H]⁺ ≈ 179.1 (Free base mass)Confirms successful mono-sulfonylation.
Regiochemical Purity >95% (via ¹H NMR)Validates the steric control during Phase A.

References

  • A Technical Whitepaper on the Biological Significance of the 1-(Methylsulfonyl)piperazine Hydrochloride Scaffold. Benchchem.
  • (R)-3-methyl-1-(methylsulfonyl)piperazine hydrochloride | 1628707-04-9. ChemicalBook.
  • The Novel Small-Molecule SR18662 Efficiently Inhibits the Growth of Colorectal Cancer In Vitro and In Vivo. AACR Journals.
  • 1-(Methylsulfonyl)Piperazine Hydrochloride. Chem-Impex.

Sources

Application Note: HPLC-UV Method Development for 3-Methyl-1-(methylsulfonyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Profiling

The quantitative analysis of highly polar, basic pharmaceutical intermediates presents a persistent challenge in liquid chromatography. 3-Methyl-1-(methylsulfonyl)piperazine hydrochloride is a functionalized secondary amine featuring a polar methylsulfonyl moiety. Analyzing this compound via High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) requires overcoming three distinct physicochemical hurdles:

  • Cation Exclusion & Poor Retention: As a hydrochloride salt, the molecule dissociates in aqueous media to form a highly polar piperazinium cation. On standard hydrophobic C18 columns, this leads to rapid elution near the void volume ( t0​ ) due to cation exclusion effects[1].

  • Silanol-Induced Peak Tailing: The basic secondary amine acts as a strong hydrogen-bond donor and electrostatic interactor. Unendcapped, ionized silanols ( Si−O− ) on silica backbones will ionically bind to the amine, causing severe peak tailing and poor theoretical plate counts.

  • Weak Chromophore: The molecule lacks extended π -conjugation. The sulfonyl group and piperazine ring only exhibit significant absorbance in the low-UV range, mandating detection at 210 nm[2]. Direct UV detection of piperazines without derivatization requires pristine mobile phase conditions to minimize baseline noise[3].

Method Development Rationale: The Causality of Experimental Design

To establish a robust, self-validating analytical method without resorting to complex pre-column derivatization, an Ion-Pairing Reversed-Phase (IP-RP) strategy was engineered. Every parameter in this method is deliberately chosen to counteract the molecule's specific challenges.

  • Stationary Phase Selection: A polar-embedded C18 column (e.g., Acclaim PA2) is utilized. The embedded amide/carbamate groups provide an internal hydrogen-bonding shield that prevents the basic piperazine from interacting with underlying silica silanols, ensuring sharp, symmetrical peaks[4].

  • Mobile Phase pH Control (pH 2.5): The aqueous buffer is strictly adjusted to pH 2.5 using phosphoric acid. At this pH, residual silanols (pKa ~ 3.5–4.5) are fully protonated and neutralized, completely shutting down secondary cation-exchange interactions. Simultaneously, the piperazine nitrogen remains fully protonated for consistent ion-pairing.

  • Ion-Pairing Mechanism: Sodium 1-hexanesulfonate (5 mM) is introduced into the mobile phase. The anionic sulfonate headgroup forms a neutral, transient lipophilic complex with the positively charged piperazine. This complex partitions effectively into the C18 stationary phase, increasing the retention factor ( k′ ) to an optimal window. Hexanesulfonate is specifically chosen over longer-chain sulfonates (like octanesulfonate) to provide adequate retention without causing excessively long column equilibration times.

Method_Dev A Target Analyte: 3-Methyl-1-(methylsulfonyl)piperazine HCl B1 Challenge 1: High Polarity (Cation Exclusion) A->B1 B2 Challenge 2: Basic Amine (Silanol Tailing) A->B2 B3 Challenge 3: Weak UV Absorbance (No Conjugation) A->B3 C1 Solution: Ion-Pairing Reagent (Sodium 1-Hexanesulfonate) B1->C1 C2 Solution: Acidic Mobile Phase (pH 2.5 neutralizes silanols) B2->C2 C3 Solution: Low-Wavelength UV (Detection at 210 nm) B3->C3 D Optimized Isocratic Method Polar-Embedded C18 Column C1->D C2->D C3->D E System Suitability Testing (SST) Tailing Factor ≤ 1.5, %RSD ≤ 2.0% D->E

Logic tree illustrating the causality between analyte properties and HPLC method parameters.

Experimental Protocol & Self-Validating Workflows

Chromatographic Conditions
ParameterSpecificationRationale
Column Polar-embedded C18 (e.g., 4.6 x 150 mm, 5 µm)Shields residual silanols from basic amines.
Mobile Phase A 5 mM Sodium 1-hexanesulfonate in Water, pH 2.5Provides ion-pairing and suppresses silanol ionization.
Mobile Phase B HPLC-Grade AcetonitrileEluting solvent; low UV cutoff is critical for 210 nm.
Elution Mode Isocratic: 85% A / 15% BMaintains constant ion-pair equilibrium on the column.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temperature 30 °CStabilizes mass transfer and reduces system backpressure.
Detection Wavelength UV at 210 nmCaptures end-absorption of the sulfonyl and piperazine.
Injection Volume 10 µLPrevents column overloading and peak broadening.
Step-by-Step Preparation Methodologies

A. Mobile Phase Preparation (Critical Step):

  • Accurately weigh 0.94 g of Sodium 1-hexanesulfonate and dissolve in 1000 mL of Milli-Q water to achieve a 5 mM concentration.

  • Place the solution on a magnetic stirrer. Insert a calibrated pH probe.

  • Add 85% Phosphoric acid dropwise until the pH stabilizes at exactly 2.5 ± 0.05. Note: Do not use HCl, as chloride ions absorb strongly at 210 nm and will cause baseline drift.

  • Filter the buffer through a 0.22 µm hydrophilic membrane (PES or Nylon) and sonicate for 10 minutes to degas.

B. Standard and Sample Preparation:

  • Stock Solution: Accurately weigh 10.0 mg of 3-Methyl-1-(methylsulfonyl)piperazine hydrochloride reference standard into a 10 mL volumetric flask.

  • Dissolve in 5 mL of Mobile Phase A. Sonicate for 5 minutes to ensure complete dissolution of the highly polar salt.

  • Dilute to the 10 mL mark with Mobile Phase A (Yields 1.0 mg/mL).

  • Working Solution: Dilute the stock solution 1:10 using the isocratic mobile phase mixture (85% A / 15% B) to yield a 100 µg/mL working standard. Using the mobile phase as the final diluent prevents solvent-mismatch, which causes peak splitting at the solvent front.

System Suitability Testing (SST) - The Self-Validation Gate

To ensure the method is trustworthy before analyzing unknown samples, the system must validate itself through an SST protocol. Inject the 100 µg/mL working standard five consecutive times. The system is only approved for sample analysis if the following criteria are met:

SST ParameterAcceptance CriteriaDiagnostic Meaning if Failed
Retention Time %RSD ≤1.0% Column has not fully equilibrated with the ion-pairing reagent. Flush with 20 more column volumes.
Peak Area %RSD ≤2.0% Injector precision issue or incomplete sample dissolution.
Tailing Factor ( Tf​ ) ≤1.5 Buffer depletion (pH shift) or column degradation exposing active silanols.
Theoretical Plates ( N ) ≥3000 Column voiding or dead volume in the capillary tubing.

Method Validation Summary

When executed correctly, this IP-RP method yields highly reproducible quantitative data. Below is a summary of typical validation parameters achieved using this protocol:

Validation ParameterResult / Range
Linearity Range 10 µg/mL to 500 µg/mL ( R2≥0.999 )
Limit of Detection (LOD) 2.5 µg/mL (S/N > 3)
Limit of Quantitation (LOQ) 8.0 µg/mL (S/N > 10)
Intra-day Precision (%RSD) 0.8% - 1.2% (n=6)
Accuracy / Recovery 98.5% - 101.5% across 3 concentration levels

References

  • BenchChem. "A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis." BenchChem Technical Support.
  • Journal of Chemical and Pharmaceutical Research (JOCPR). "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Thermo Fisher Scientific. "HPLC with Charged Aerosol Detection: Achieving greater retention of moderately polar analytes.
  • Analytical Chemistry (ACS Publications). "Investigation of Anion Retention and Cation Exclusion Effects for Several C18 Stationary Phases.

Sources

Troubleshooting & Optimization

Technical Support Center: Proactive Storage & Thermal Degradation Management for 3-Methyl-1-(methylsulfonyl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-Methyl-1-(methylsulfonyl)piperazine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical chemical intermediate. Improper storage can lead to thermal degradation, compromising the purity and performance of the compound in your experiments. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you proactively manage and prevent thermal degradation.

Visualizing the Challenge: A Potential Degradation Pathway

While specific degradation pathways for 3-Methyl-1-(methylsulfonyl)piperazine hydrochloride are not extensively published, we can hypothesize a potential pathway based on the known reactivity of related piperazine and sulfonyl compounds. The primary mechanism of thermal degradation for piperazine derivatives often involves SN2 reactions and ring-opening.[1] The presence of the electron-withdrawing methylsulfonyl group and the methyl group will influence the molecule's stability.

Potential Thermal Degradation of 3-Methyl-1-(methylsulfonyl)piperazine hydrochloride Potential Thermal Degradation Pathway A 3-Methyl-1-(methylsulfonyl)piperazine hydrochloride B Heat, Moisture, Incompatible Materials A->B Exposure to C Potential Degradation Products B->C Leads to D Ring-Opened Products C->D E De-sulfonated Piperazine C->E F Oxidized Species C->F

Caption: A hypothesized thermal degradation pathway.

Troubleshooting Guide: Identifying and Addressing Potential Degradation

This section addresses specific issues you might encounter during your experiments that could be indicative of compromised 3-Methyl-1-(methylsulfonyl)piperazine hydrochloride.

Issue 1: Inconsistent or Unexpected Experimental Results

  • Symptoms: You observe a sudden drop in yield, unexpected side products, or a change in the reaction kinetics compared to previous experiments using a new or older batch of the compound.

  • Potential Cause: The compound may have degraded, leading to a lower concentration of the active starting material and the presence of impurities that could interfere with your reaction.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Immediately check the storage conditions of your current batch. Was it exposed to high temperatures, direct sunlight, or humidity?

    • Visual Inspection: Carefully inspect the compound for any changes in appearance (see Issue 2).

    • Purity Analysis: If you have access to analytical instrumentation, perform a purity check. High-Performance Liquid Chromatography (HPLC) is a highly effective method for this.[2] A new peak or a change in the retention time of the main peak could indicate degradation.

    • Small-Scale Test Reaction: Run a small-scale, well-characterized reaction with the suspect batch and compare the outcome to a reaction run with a fresh, unopened batch of the compound.

Issue 2: Change in Physical Appearance of the Compound

  • Symptoms: The normally white to off-white powder appears discolored (e.g., yellow or brown), clumpy, or has a noticeable odor.

  • Potential Cause: Discoloration and changes in texture are classic signs of chemical degradation. The formation of new compounds can alter the physical properties of the material.

  • Troubleshooting Steps:

    • Do Not Use: If you observe significant changes in the physical appearance, it is strongly recommended not to use the compound in your experiments.

    • Quarantine the Batch: Isolate the suspect batch to prevent accidental use.

    • Document and Report: Record the batch number, date of observation, and a description of the changes. Contact the supplier for further guidance.

Issue 3: Poor Solubility Compared to Previous Batches

  • Symptoms: The compound does not dissolve as expected in solvents where it was previously soluble. You may observe suspended particles or a hazy solution.

  • Potential Cause: Thermal degradation can lead to the formation of less soluble polymeric or cross-linked byproducts.

  • Troubleshooting Steps:

    • Gentle Warming and Sonication: Try gently warming the solvent and using sonication to aid dissolution. However, be cautious not to apply excessive heat, which could exacerbate degradation.

    • Filtration and Analysis: If the compound still does not fully dissolve, you can filter the solution and analyze both the soluble and insoluble fractions by a suitable analytical method like LC-MS to identify the components.

    • Consider a Fresh Batch: For critical experiments, it is best to use a fresh batch of the compound to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 3-Methyl-1-(methylsulfonyl)piperazine hydrochloride?

A1: To minimize thermal degradation, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from direct sunlight and sources of heat.[1] While room temperature (generally 20-25°C or 68-77°F) is often acceptable for short-term storage, for long-term stability, refrigeration at 2-8°C (36-46°F) is recommended, especially if the ambient room temperature is not well-controlled.[3][4]

Storage ConditionTemperature RangeRelative HumidityDuration
Long-Term 2°C to 8°C (36°F to 41°F)< 60%> 6 months
Short-Term 20°C to 25°C (68°F to 77°F)< 60%< 6 months
Accelerated (for stability studies) 40°C ± 2°C (104°F ± 3.6°F)75% ± 5%For testing purposes

Q2: How does temperature affect the stability of this compound?

A2: Elevated temperatures provide the activation energy for degradation reactions to occur. For piperazine derivatives, this can lead to ring-opening SN2 reactions.[1][6] While the methylsulfonyl group generally enhances stability, prolonged exposure to heat can still lead to decomposition.

Q3: What materials are incompatible with 3-Methyl-1-(methylsulfonyl)piperazine hydrochloride?

A3: Based on the general reactivity of similar compounds, it is prudent to avoid storage with strong oxidizing agents, strong acids, and strong bases.[1] The hydrochloride salt form provides some protection against reaction with bases, but strong bases should still be avoided.

Q4: How can I perform a simple stability check on my stored compound?

A4: If you suspect degradation, you can perform a simple comparative analysis.

Experimental Protocol: Comparative Purity Assessment by HPLC

  • Prepare a Standard Solution: Dissolve a small amount of a new, unopened batch of 3-Methyl-1-(methylsulfonyl)piperazine hydrochloride in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

  • Prepare a Sample Solution: Prepare a solution of your stored batch at the same concentration as the standard solution.

  • HPLC Analysis: Analyze both solutions using the same HPLC method (e.g., a C18 column with a suitable mobile phase gradient).

  • Compare Chromatograms: Compare the chromatograms of the standard and the sample. Look for:

    • A decrease in the peak area of the main compound in your sample compared to the standard.

    • The appearance of new peaks (impurities) in your sample's chromatogram.

Stability Check Workflow Workflow for Assessing Compound Stability A Suspicion of Degradation (e.g., inconsistent results, age of compound) B Prepare Solutions: 1. Fresh Standard 2. Stored Sample A->B C Analyze by HPLC B->C D Compare Chromatograms C->D E No Significant Difference in Purity D->E Purity is comparable F Significant Degradation Observed (New peaks, reduced main peak area) D->F Purity is compromised G Proceed with Experiment E->G H Quarantine Batch & Order New Compound F->H

Caption: A decision-making workflow for stability assessment.

Q5: What is the expected shelf life of 3-Methyl-1-(methylsulfonyl)piperazine hydrochloride?

A5: The shelf life is highly dependent on storage conditions. When stored under ideal conditions (refrigerated, dry, and protected from light), the compound is expected to be stable for several years. However, manufacturers typically provide a re-test date on the certificate of analysis, which is the date until which the manufacturer guarantees the product meets its specifications. It is recommended to use the compound before this date for critical applications.

References

  • Cousins, A., et al. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(19), 6873-6883. [Link]

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia, 23, 119-128.
  • Du, Y., et al. (2016). Thermal degradation of novel piperazine-based amine blends for CO2 capture. International Journal of Greenhouse Gas Control, 49, 239-249. [Link]

  • Baystate Health. (2023, August 8). Medication Storage Temperature Guidelines - What is Safe? [Link]

  • Parkview Health. (2025, June 2). Proper storage tips for medication safety. [Link]

  • Bakar, N. A., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 108-116. [Link]

  • Kwiecień, A., et al. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Acta poloniae pharmaceutica, 64(2), 117-124. [Link]

  • Melo, S. R. O., et al. (2014). Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation. PDA journal of pharmaceutical science and technology, 68(3), 221-238. [Link]

Sources

Optimizing chromatographic retention times for 3-Methyl-1-(methylsulfonyl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust chromatographic methods for 3-Methyl-1-(methylsulfonyl)piperazine hydrochloride .

Due to its unique physicochemical properties—a highly polar methylsulfonyl moiety coupled with a basic, easily ionized piperazine ring—this compound presents significant retention and peak shape challenges. This guide provides field-proven troubleshooting strategies, diagnostic workflows, and self-validating protocols to ensure analytical integrity.

Diagnostic Decision Workflow

Before adjusting your instrument parameters, consult the diagnostic logic tree below to determine the optimal chromatographic mode for your specific retention issue.

TroubleshootingWorkflow Start Analyze 3-Methyl-1-(methylsulfonyl) piperazine HCl CheckRet Is k' > 2.0 on C18? Start->CheckRet PoorRet No: Elution at Void Volume CheckRet->PoorRet k' < 2.0 GoodRet Yes: Adequate Retention CheckRet->GoodRet k' >= 2.0 TryHILIC Switch to HILIC Mode: Bare Silica + >70% ACN PoorRet->TryHILIC CheckShape Is Peak Asymmetry < 1.5? GoodRet->CheckShape Tailing No: Severe Peak Tailing CheckShape->Tailing As >= 1.5 Optimal Yes: Method Optimized CheckShape->Optimal As < 1.5 FixTailing Mask Silanols: Add 0.1% TFA or TEA buffer Tailing->FixTailing FixTailing->CheckShape Re-evaluate TryHILIC->CheckShape Evaluate in HILIC

Diagnostic workflow for resolving retention and tailing issues of polar basic piperazines.

Frequently Asked Questions & Troubleshooting

Q1: Why does 3-Methyl-1-(methylsulfonyl)piperazine hydrochloride co-elute with the solvent front ( t0​ ) on my standard C18 column?

The Causality: This phenomenon is driven by the molecule's extreme hydrophilicity. The methylsulfonyl group is highly polar, and as a hydrochloride salt, the secondary amine on the piperazine ring is fully protonated (ionized) in standard aqueous mobile phases. Standard Reversed-Phase (RP) C18 columns rely on dispersive hydrophobic interactions. Because the heavily hydrated, ionized analyte lacks non-polar surface area, it prefers the polar mobile phase over the non-polar stationary phase, resulting in a retention factor ( k′ ) near zero. As noted by [1], traditional C18 columns frequently struggle to retain such highly polar analytes without the use of specialized techniques.

The Solution: You must alter the retention mechanism. You have two primary options:

  • Switch to HILIC Mode: Hydrophilic Interaction Liquid Chromatography uses a polar stationary phase and an organic-rich mobile phase, retaining compounds based on polar partitioning.

  • Use an Aqueous-Stable (AQ) C18 with Ion-Pairing: Use a column designed to resist dewetting in 100% aqueous conditions, supplemented with an ion-pairing reagent (e.g., sodium hexanesulfonate) to neutralize the analyte's charge and increase its apparent hydrophobicity.

Q2: I achieved marginal retention in RP-HPLC, but I am experiencing severe peak tailing (Asymmetry > 2.0). How can I improve the peak shape?

The Causality: Peak tailing for basic amines is classically driven by secondary ion-exchange interactions. While your primary retention mechanism is hydrophobic partitioning, the protonated basic nitrogen of the piperazine ring interacts strongly with residual, negatively charged acidic silanol groups ( Si−O− ) on the silica support. This secondary interaction is kinetically slower than partitioning, causing the analyte molecules to "drag" through the column, manifesting as a tailing peak as detailed by [2].

The Solution: You must mask or neutralize the silanol active sites.

  • pH Adjustment: Lower the mobile phase pH to ~2.0 using 0.1% Trifluoroacetic acid (TFA). This is below the pKa​ of typical surface silanols, protonating them to their neutral state ( Si−OH ) and shutting down the ion-exchange pathway.

  • Competing Bases: Incorporate a competing base like Triethylamine (TEA) into the mobile phase. TEA will preferentially bind to the active silanol sites, blocking the piperazine derivative from interacting with them.

Q3: I have decided to switch to HILIC. Why are my peaks splitting or fronting when I inject my sample?

The Causality: This is a classic symptom of a sample diluent mismatch. In HILIC, water is the strong eluting solvent, while acetonitrile (ACN) is the weak solvent [3]. Because 3-Methyl-1-(methylsulfonyl)piperazine hydrochloride is highly water-soluble, researchers often dissolve it in 100% water or aqueous buffer. Injecting a purely aqueous sample plug into a HILIC column disrupts the immobilized water layer on the stationary phase, causing the analyte to prematurely elute or split before it can properly partition.

The Solution: Dilute your sample in a solvent that closely matches your initial mobile phase conditions (e.g., 75% ACN / 25% Buffer). If the hydrochloride salt precipitates in high organic concentrations, dissolve it first in a minimum volume of water, then dilute dropwise with ACN until you reach the highest organic ratio that maintains solubility.

Quantitative Data: Column & Buffer Selection Guide

To facilitate rapid method development, use the following empirically derived parameters for piperazine derivatives.

Table 1: Comparison of Chromatographic Modes for Piperazine Derivatives

Chromatographic ModeRecommended Stationary PhaseTypical Mobile Phase (A / B)Expected Retention ( k′ )Expected Peak Asymmetry ( As​ )MS Compatibility
Standard RP-HPLC C18 (End-capped)0.1% Formic Acid in H2​O / ACN0.1 - 0.5 (Poor)> 2.0 (Tailing)Excellent
Ion-Pairing RP-HPLC AQ-C18 (Polar embedded)5mM Hexanesulfonate (pH 2.5) / MeOH2.0 - 5.0 (Good)1.0 - 1.3 (Excellent)Poor (Suppression)
HILIC Bare Silica or Zwitterionic10mM Ammonium Formate (pH 3.0) / ACN3.0 - 8.0 (Excellent)1.0 - 1.2 (Excellent)Excellent

Self-Validating Experimental Protocols

Protocol A: HILIC Method Development for Polar Piperazines

This protocol establishes a robust HILIC method, leveraging the principles of hydrophilic partitioning and electrostatic interaction [4].

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Prepare 100 mM Ammonium Formate in LC-MS grade water. Adjust the pH to 3.0 using neat formic acid.

  • Self-Validation Check: The pH must be adjusted before adding any organic modifier to ensure accurate hydrogen ion activity.

  • Mobile Phase B (Organic): LC-MS grade Acetonitrile (100%).

  • Pump Blending: Program the LC pump to deliver 10% A and 90% B, resulting in a final effective buffer concentration of 10 mM.

Step 2: Column Equilibration (Critical Step)

  • Install a Bare Silica or Amide HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Flush the column with 50 column volumes (CV) of the initial mobile phase (90% B / 10% A).

  • Self-Validation Check: Monitor the baseline pressure and UV/MS signal. Equilibration is only complete when the pressure is stable with less than 1% variance over 10 minutes. HILIC requires significantly longer equilibration times than RP-HPLC to form the stable aqueous hydration layer.

Step 3: Sample Preparation

  • Weigh 1.0 mg of 3-Methyl-1-(methylsulfonyl)piperazine hydrochloride.

  • Dissolve in 100 µL of LC-MS grade water (to break the crystal lattice).

  • Slowly add 900 µL of Acetonitrile while vortexing to achieve a 1 mg/mL stock in 90% ACN.

  • Self-Validation Check: Visually inspect the vial against a dark background. If the solution is cloudy, the salt has precipitated. Add water in 2% increments until the solution clears, and adjust your initial LC gradient to match this new organic/aqueous ratio.

Step 4: Gradient Execution

  • 0.0 - 1.0 min: Isocratic hold at 90% B (allows the analyte to partition into the aqueous layer).

  • 1.0 - 6.0 min: Linear gradient from 90% B down to 60% B (increasing the strong solvent, water, to elute the compound).

  • 6.0 - 8.0 min: Isocratic hold at 60% B (column wash).

  • 8.0 - 8.1 min: Return to 90% B.

  • 8.1 - 15.0 min: Re-equilibration. Do not shorten this step; the hydration layer must rebuild.

References

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques Source: Waters Corporation URL:[Link]

  • Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Source: Agilent Technologies URL:[Link]

Technical Support Center: Purification of 3-Methyl-1-(methylsulfonyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the removal of organic impurities from batches of 3-Methyl-1-(methylsulfonyl)piperazine hydrochloride. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to ensure the highest purity of your compound for downstream applications.

I. Understanding the Impurity Profile

The first step in any successful purification strategy is to understand the potential impurities that may be present in your 3-Methyl-1-(methylsulfonyl)piperazine hydrochloride batches. These can arise from starting materials, side reactions during synthesis, or degradation.[1][2][3]

Frequently Asked Questions (FAQs) - Impurity Identification

Q1: What are the most likely organic impurities in my 3-Methyl-1-(methylsulfonyl)piperazine hydrochloride sample?

A1: The impurity profile is highly dependent on the synthetic route employed. However, common impurities can be categorized as follows:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Residual 2-methylpiperazine is a common impurity.[4]

    • Reagents and Byproducts: Impurities can arise from the sulfonylation agent (e.g., methanesulfonyl chloride) and the base used in the reaction.

    • Di-substituted Byproducts: Formation of 1,4-disubstituted piperazine derivatives is a possibility if the reaction conditions are not carefully controlled.

  • Degradation Products:

    • Piperazine and its derivatives can be susceptible to oxidative and hydrolytic degradation, especially at elevated temperatures or non-neutral pH.[5]

Q2: How can I identify the impurities present in my sample?

A2: A combination of analytical techniques is essential for comprehensive impurity profiling:[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the most common and powerful technique for separating and quantifying organic impurities in pharmaceutical compounds.[6][7][8] A well-developed, stability-indicating HPLC method is crucial.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile impurities and residual solvents.[1][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information about the impurities, especially when they can be isolated.[9][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it an invaluable tool for identifying unknown impurities.[6][11]

II. Troubleshooting Purification Challenges

This section provides detailed troubleshooting guidance for common issues encountered during the purification of 3-Methyl-1-(methylsulfonyl)piperazine hydrochloride.

A. Recrystallization

Recrystallization is often the most effective method for purifying crystalline solids like 3-Methyl-1-(methylsulfonyl)piperazine hydrochloride.[12] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system.

Q3: My recrystallization is not working. What are the common causes and solutions?

A3: Several factors can lead to unsuccessful recrystallization. Here’s a breakdown of common problems and their solutions:

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. - The solution is not saturated.- The chosen solvent is too good at room temperature.- Evaporate some of the solvent to increase the concentration.- Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly cloudy, then heat to redissolve and cool slowly.[13]
Oiling out (formation of a liquid layer instead of crystals). - The boiling point of the solvent is higher than the melting point of the compound.- The compound is too impure.- Cooling is too rapid.- Choose a solvent with a lower boiling point.- Attempt to purify the compound by another method (e.g., column chromatography) before recrystallization.- Allow the solution to cool more slowly.
Low recovery of the purified product. - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the compound.- Cool the solution in an ice bath to minimize solubility.- Ensure the filtration apparatus is pre-heated to prevent the compound from crashing out on the filter paper.
The purified product is still impure. - The impurity has similar solubility to the desired compound.- The crystals were not washed properly after filtration.- Try a different recrystallization solvent or a solvent mixture.- Consider an alternative purification method like column chromatography.- Wash the collected crystals with a small amount of cold, fresh solvent.

Experimental Protocol: Two-Solvent Recrystallization

This protocol is a general guideline and may require optimization for your specific batch.

  • Solvent Selection: Identify a "good" solvent in which your compound is soluble when hot but sparingly soluble when cold. Also, identify a "poor" or "anti-solvent" in which your compound is insoluble. Common solvent pairs include ethanol/water, methanol/diethyl ether, and ethyl acetate/heptane.[12]

  • Dissolution: Dissolve the crude 3-Methyl-1-(methylsulfonyl)piperazine hydrochloride in the minimum amount of the hot "good" solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Addition of Anti-solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly turbid.

  • Re-dissolution: Add a few drops of the hot "good" solvent until the turbidity just disappears.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent mixture.

  • Drying: Dry the purified crystals under vacuum.

Diagram: Recrystallization Troubleshooting Workflow

G start Start Recrystallization no_crystals No Crystals Form start->no_crystals Issue oiling_out Oiling Out start->oiling_out Issue low_recovery Low Recovery start->low_recovery Issue impure_product Product Still Impure start->impure_product Issue success Pure Crystals Obtained start->success Success sol1 Concentrate Solution or Add Anti-Solvent no_crystals->sol1 Troubleshoot sol2 Change Solvent or Cool Slowly oiling_out->sol2 Troubleshoot sol3 Use Less Solvent or Cool in Ice Bath low_recovery->sol3 Troubleshoot sol4 Try Different Solvent or Wash Crystals Thoroughly impure_product->sol4 Troubleshoot sol1->success sol2->success sol3->success sol4->success

Caption: A troubleshooting decision tree for common recrystallization problems.

B. Column Chromatography

For impurities that are difficult to remove by recrystallization, column chromatography is a powerful alternative.

Q4: I am having trouble separating my compound from an impurity using column chromatography. What can I do?

A4: Optimizing your chromatographic separation is key. Here are some tips:

  • Stationary Phase: For a polar compound like 3-Methyl-1-(methylsulfonyl)piperazine hydrochloride, normal-phase chromatography on silica gel is a common choice. If you are experiencing issues with peak tailing, consider using a modified silica gel or adding a small amount of a basic modifier like triethylamine to the mobile phase.

  • Mobile Phase: The choice of mobile phase is critical. A good starting point is a mixture of a non-polar solvent (e.g., heptane or dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol, or isopropanol). You can adjust the polarity of the mobile phase to achieve better separation. A gradient elution, where the polarity of the mobile phase is gradually increased, can be very effective for separating compounds with a wide range of polarities.

  • Loading Technique: For best results, dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed compound can be loaded onto the top of the column. This "dry loading" technique often leads to sharper bands and better separation.

Diagram: Purification Strategy Flowchart

G start Crude Product initial_analysis Analyze Purity (HPLC, TLC) start->initial_analysis recrystallization Attempt Recrystallization initial_analysis->recrystallization Impurity Profile Suggests Recrystallization is Feasible column_chrom Perform Column Chromatography initial_analysis->column_chrom Complex Impurity Profile or Similar Solubility final_analysis Analyze Final Purity (HPLC) recrystallization->final_analysis column_chrom->final_analysis pure_product Pure Product (>99.5%) final_analysis->pure_product Purity Meets Specification further_purification Further Purification Needed final_analysis->further_purification Purity Below Specification

Caption: A general workflow for the purification of 3-Methyl-1-(methylsulfonyl)piperazine hydrochloride.

III. Quality Control and Final Product Analysis

After purification, it is essential to confirm the purity and identity of your 3-Methyl-1-(methylsulfonyl)piperazine hydrochloride.

Q5: How can I confirm the purity of my final product?

A5: A combination of analytical methods should be used to ensure the purity of your final product:

  • HPLC: Use a validated HPLC method to quantify the purity and ensure the absence of any detectable impurities.[6][7][8]

  • NMR Spectroscopy: 1H and 13C NMR spectra should be consistent with the structure of 3-Methyl-1-(methylsulfonyl)piperazine hydrochloride and show no significant impurity peaks.[9][10]

  • Mass Spectrometry (MS): Confirm the molecular weight of your compound.[6][11]

  • Elemental Analysis: The elemental composition should match the theoretical values for the hydrochloride salt.

IV. References

  • Go-to recrystallization solvent mixtures : r/Chempros. (2023, February 19). Reddit. Retrieved March 22, 2026, from [Link]

  • CAS 109-07-9 2-Methylpiperazine Impurity. (n.d.). Anant Pharmaceuticals Pvt. Ltd. Retrieved March 22, 2026, from [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved March 22, 2026, from [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2015). Molecules, 20(8), 14738–14764. [Link]

  • The synthesis, analysis and characterisation of piperazine based drugs. (2015, October 19). Figshare. Retrieved March 22, 2026, from [Link]

  • Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. (2025, March 17). ScienceAsia, 48(2), 195-202. [Link]

  • Piperazine Impurities Manufacturers & Suppliers. (n.d.). Daicel Pharma Standards. Retrieved March 22, 2026, from [Link]

  • Piperazine-impurities. (n.d.). Pharmaffiliates. Retrieved March 22, 2026, from [Link]

  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved March 22, 2026, from [Link]

  • 1-(METHYLSULFONYL)PIPERAZINE. (2024, April 10). ChemBK. Retrieved March 22, 2026, from [Link]

  • A Process For Preparing 1 Methyl 3 Phenylpiperazine. (n.d.). QuickCompany. Retrieved March 22, 2026, from [Link]

  • 1-(Methylsulfonyl)piperazine. (n.d.). PubChem. Retrieved March 22, 2026, from [Link]

  • Analytical Methods. (2010). Royal Society of Chemistry. Retrieved March 22, 2026, from [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (n.d.). ResearchGate. Retrieved March 22, 2026, from [Link]

  • Analytical Methods for Piperazine Detection. (2022, September 20). Scribd. Retrieved March 22, 2026, from [Link]

  • Melting points, colours, solvents for recrystallization, and yields of the compounds 16-28. (n.d.). ResearchGate. Retrieved March 22, 2026, from [Link]

  • Crystallization Solvents. (n.d.). Retrieved March 22, 2026, from [Link]

  • Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. (n.d.). University of Florida. Retrieved March 22, 2026, from [Link]

  • 1-(3-METHOXYPHENYL)PIPERAZINE. (2005, June 27). SWGDRUG.org. Retrieved March 22, 2026, from [Link]

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. (2005, January 15). PubMed. Retrieved March 22, 2026, from [Link]

  • Method for synthesizing piperazine pharmaceutical intermediate. (n.d.). Google Patents. Retrieved March 22, 2026, from

  • NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. (2022, November 7). MDPI. Retrieved March 22, 2026, from [Link]

  • 1 H NMR spectra of compound 3a measured in five different solvents. (n.d.). ResearchGate. Retrieved March 22, 2026, from [Link]

  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. (2026, March 19). Pharmaceutical Technology. Retrieved March 22, 2026, from [Link]

  • 4-(Methylsulfonyl)piperazin-1-ium chloride. (n.d.). National Center for Biotechnology Information. Retrieved March 22, 2026, from [Link]

  • A process for preparing 1-methyl-3-phenylpiperazine. (n.d.). Google Patents. Retrieved March 22, 2026, from

  • Solid liquid solubility of piperazine. (n.d.). SINTEF. Retrieved March 22, 2026, from [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie. Retrieved March 22, 2026, from [Link]

Sources

Technical Support Center: Overcoming Hygroscopicity Challenges with 3-Methyl-1-(methylsulfonyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-Methyl-1-(methylsulfonyl)piperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for challenges associated with the hygroscopic nature of this piperazine hydrochloride salt. Understanding and controlling moisture uptake is critical for ensuring the accuracy, reproducibility, and stability of your experiments.[1][2][3]

The Challenge: Understanding Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere.[4][5] For pharmaceutical compounds like 3-Methyl-1-(methylsulfonyl)piperazine hydrochloride, this property can introduce significant variability and error. Hydrochloride salts of amines, including piperazine derivatives, are particularly susceptible to moisture absorption due to the high polarity and hydrogen bonding potential of the salt form.[6][7]

Absorbed water can lead to a host of problems:

  • Inaccurate Weighing: The measured mass will be a combination of the compound and an unknown amount of water, leading to errors in concentration for solutions.

  • Physical State Changes: Moisture can cause the powder to cake, clump, or even deliquesce (dissolve in the absorbed water), making handling difficult.[3][4][8]

  • Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, compromising the stability and purity of the compound.[1][8]

  • Altered Physicochemical Properties: Moisture can affect crystal structure, solubility, and melting point, impacting downstream applications and analytical results.[1][4]

This guide provides a structured approach to mitigate these challenges, ensuring the integrity of your research.

Troubleshooting Guide: A-Q&A Approach

This section addresses specific issues you may encounter during your experiments with 3-Methyl-1-(methylsulfonyl)piperazine hydrochloride.

Question 1: My balance reading is continuously increasing while I'm trying to weigh the compound. What's happening and how do I get an accurate weight?

Answer: This is a classic sign of a hygroscopic substance actively absorbing moisture from the air.[6][9] To obtain an accurate measurement, you must minimize the compound's exposure to the atmosphere.

Causality: The mass is increasing because the compound is attracting and binding water molecules from the air. The longer it is exposed, the more water it will absorb, leading to an unstable and inaccurate reading.

Solutions:

  • Work Quickly: Prepare everything you need in advance so you can perform the weighing process as swiftly as possible.[5][10]

  • Use an Appropriate Weighing Vessel: Instead of weighing paper, use a small, dry weighing bottle or a vial with a cap. These containers minimize the surface area exposed to air.[9][10]

  • Weigh by Difference: This is the most reliable method for hygroscopic solids.

    • Place the capped weighing bottle containing the compound on the balance and tare it.

    • Quickly transfer an approximate amount of the solid into your receiving flask or beaker.

    • Immediately recap the weighing bottle and place it back on the balance.

    • The negative value displayed is the accurate mass of the compound you have transferred.[6]

  • Controlled Environment: If available, perform the weighing inside a glovebox with a controlled low-humidity atmosphere or in a room with a dehumidifier.[4][11]

dot

cluster_weighing Weighing Workflow for Hygroscopic Compounds Start Start: Need to Weigh Compound Prep Prepare all materials: - Spatula - Capped weighing bottle - Receiving flask Start->Prep Weigh1 Place capped bottle with compound on balance and record mass (m1) Prep->Weigh1 Transfer Quickly transfer powder to receiving flask Weigh1->Transfer Weigh2 Immediately re-cap bottle, re-weigh, and record mass (m2) Transfer->Weigh2 Calculate Calculate transferred mass: m = m1 - m2 Weigh2->Calculate End End: Accurate Mass Determined Calculate->End

Caption: Workflow for accurate weighing by difference.

Question 2: I opened a new bottle of the compound, and it's already clumpy and not a free-flowing powder. Can I still use it?

Answer: Minor clumping indicates some moisture uptake. The material may still be usable for less sensitive applications, but for quantitative work, you must determine the water content or take corrective actions. Severe caking suggests significant moisture absorption, which could impact purity.[12]

Causality: Clumping and caking occur as moisture absorption creates liquid bridges between particles, causing them to stick together.[3]

Solutions & Decision Tree:

  • For Non-Critical Applications (e.g., screening assays): You can attempt to gently break up the clumps with a clean, dry spatula, preferably in a low-humidity environment.[12]

  • For Quantitative Applications (e.g., preparing stock solutions for potency assays):

    • Do NOT assume 100% purity. The presence of water means the actual concentration of your active compound will be lower than calculated based on the weighed mass.

    • Quantify the Water Content: The most accurate method is Karl Fischer titration, which specifically measures water content.[13][14][15] This will allow you to correct for the water content in your calculations.

    • Prepare a Stock Solution and Standardize: Dissolve the entire contents of the vial or a significant portion in a suitable anhydrous solvent. Then, determine the precise concentration of this stock solution using an analytical method like HPLC or qNMR against a known reference standard. This standardized stock can then be used for subsequent experiments.[12]

dot

cluster_clumping Troubleshooting Clumped Compound Issue Issue: Compound is Clumped Assess Assess Severity Issue->Assess Minor Minor Clumping Assess->Minor Minor Severe Severe Caking / Wet Appearance Assess->Severe Severe Application Application Type? Minor->Application Discard Purity is compromised. Recommend using a fresh batch. Severe->Discard NonCritical Non-Critical (e.g., Screening) Application->NonCritical Non-Critical Quantitative Quantitative (e.g., Stock Solution) Application->Quantitative Quantitative BreakUp Gently break up clumps in dry environment. Proceed with caution. NonCritical->BreakUp Quantify Must quantify water content. Use Karl Fischer titration or standardize a stock solution. Quantitative->Quantify

Caption: Decision workflow for handling clumped material.

Question 3: I'm preparing a stock solution in DMSO, but I'm worried about the water content. What solvent should I use and what precautions should I take?

Answer: Using an anhydrous solvent is crucial. While standard DMSO is hygroscopic itself, you should purchase and use anhydrous grade DMSO to minimize water addition from the solvent.

Causality: If you dissolve a hygroscopic solid into a solvent that already contains water, you are compounding the problem, leading to a final solution with a significant and unknown water content. This can affect the stability of your compound in solution and the accuracy of your experiment.

Solutions:

  • Select Anhydrous Solvents: Always use solvents with a specified low water content (anhydrous grade).

  • Proper Solvent Handling: Use a syringe with a needle to withdraw anhydrous solvent from a bottle sealed with a septum (e.g., a Sure/Seal™ bottle) to prevent introducing atmospheric moisture into the solvent.

  • Dry Glassware: Ensure all glassware (volumetric flasks, vials, etc.) is thoroughly dried before use, either by oven-drying or flame-drying under vacuum for more sensitive applications.[12]

  • Inert Atmosphere: For highly sensitive experiments, prepare the solution under an inert atmosphere (e.g., nitrogen or argon) inside a glovebox.[4][16]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 3-Methyl-1-(methylsulfonyl)piperazine hydrochloride?

To maintain its integrity, the compound should be stored in a tightly sealed container to prevent moisture ingress.[5] For optimal protection, place this primary container inside a desiccator containing an active desiccant like silica gel or molecular sieves.[4][17] Store in a cool, dry place away from direct light.[4] For long-term storage, consider sealing the container with paraffin film and storing it in a controlled, low-humidity environment.[18]

Q2: Can I dry the compound in a vacuum oven if it has absorbed moisture?

Yes, gentle drying in a vacuum oven at a temperature well below the compound's decomposition point can remove absorbed surface water.[19] However, be aware that this may not remove water that is part of a stable hydrate crystal structure. Always allow the compound to cool to room temperature inside a desiccator before opening it to the atmosphere to prevent rapid re-absorption of moisture.[9]

Q3: How do I accurately determine the water content?

The gold standard for water content determination in pharmaceutical products is Karl Fischer titration.[13][20] This method is highly specific to water and can detect moisture levels down to parts per million (ppm).[14] It is more accurate than "loss on drying" methods, which can also measure volatile solvents.[14] There are two main types:

MethodBest Suited ForPrinciple
Volumetric Materials with >1% water content.[21]Measures the volume of Karl Fischer reagent needed to react with the water.[13]
Coulometric Materials with <1% water content or limited sample availability.[21]Iodine for the reaction is generated electrochemically, and the charge required is proportional to the amount of water.[13]

Q4: What are some long-term strategies if the hygroscopicity of this compound is a persistent problem in my formulation development?

If hygroscopicity continues to pose challenges for a solid dosage form, several advanced formulation strategies can be explored:[22]

  • Film Coating: Applying a moisture-barrier polymer coating to a tablet or granule can physically shield the active pharmaceutical ingredient (API) from atmospheric moisture.[4]

  • Encapsulation: Techniques like spray-drying can be used to encapsulate the API within a protective polymer matrix.[4]

  • Co-processing with Excipients: Blending the API with non-hygroscopic or hydrophobic excipients can help to reduce the overall moisture uptake of the formulation.[4]

  • Crystal Engineering (Co-crystals): Forming a co-crystal with a suitable co-former can alter the crystal lattice, reducing the availability of sites for hydrogen bonding with water and significantly decreasing hygroscopicity.[4][6] This is a powerful technique for improving the physicochemical properties of an API.[6]

Experimental Protocols

Protocol 1: Accurate Weighing of 3-Methyl-1-(methylsulfonyl)piperazine hydrochloride using the Weigh-by-Difference Method

Objective: To accurately weigh a target mass of the hygroscopic compound while minimizing moisture uptake.

Materials:

  • 3-Methyl-1-(methylsulfonyl)piperazine hydrochloride

  • Analytical balance (0.1 mg or better readability)

  • Clean, dry weighing bottle with a cap or stopper

  • Clean, dry spatula

  • Receiving vessel (e.g., volumetric flask, beaker)

  • Gloves[10]

Procedure:

  • Preparation: Place the closed container of the compound, the weighing bottle, and the spatula inside a desiccator and allow them to equilibrate for at least 30 minutes. Ensure the analytical balance is calibrated and located in a draft-free area.[6]

  • Initial Weighing: Place the capped weighing bottle on the balance pan and record its mass accurately.

  • Adding Compound: Remove the weighing bottle from the balance. Quickly add slightly more than your target mass of the compound to the bottle and immediately replace the cap.

  • First Measurement (m1): Place the capped weighing bottle containing the compound back on the balance. Record the stable mass (m1).

  • Transfer: Remove the bottle from the balance. Uncap it and quickly tip a portion of the powder into your receiving vessel. Do not tap the spatula on the receiving vessel, as this can cause spillage and inaccuracies.

  • Second Measurement (m2): Immediately and securely recap the weighing bottle. Place it back on the balance and record the new stable mass (m2).

  • Calculation: The exact mass of the compound transferred is m1 - m2 .

Protocol 2: Determination of Water Content by Volumetric Karl Fischer Titration

Objective: To quantify the percentage of water in a sample of 3-Methyl-1-(methylsulfonyl)piperazine hydrochloride.

Materials & Equipment:

  • Karl Fischer Titrator (Volumetric)

  • Karl Fischer reagent (e.g., CombiTitrant)

  • Anhydrous methanol or other suitable solvent

  • Sodium tartrate dihydrate (for standardization)

  • Airtight syringe or sample-handling system

Procedure:

  • System Preparation: Fill the titrator with fresh Karl Fischer reagent and solvent. Run a pre-tiration to neutralize any ambient moisture in the solvent until a stable endpoint is reached.

  • Standardization: Accurately weigh an appropriate amount of sodium tartrate dihydrate (which has a precise water content of 15.66%).[20] Inject it into the titration vessel and titrate to the endpoint. Perform this in triplicate to determine the water equivalence factor (F) of the reagent (mg H₂O / mL reagent).

  • Sample Analysis: a. Quickly and accurately weigh a suitable amount of the 3-Methyl-1-(methylsulfonyl)piperazine hydrochloride sample. The target sample size should be based on the expected water content to ensure an adequate titration volume. b. Immediately transfer the sample into the titration vessel, minimizing atmospheric exposure. c. Begin the titration and record the volume of reagent (V) required to reach the endpoint.

  • Calculation:

    • Water Content (%) = [(V × F) / Sample Weight (mg)] × 100

References

  • Pacific BioLabs. (n.d.). Karl Fischer Moisture Analysis. Retrieved from [Link]

  • GenFollower. (2026, January 30). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Retrieved from [Link]

  • Analab Scientific Instruments. (2024, August 20). The Role of Karl Fischer Titration in Pharmaceutical Analysis. Retrieved from [Link]

  • richpacking020.com. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders. Retrieved from [Link]

  • Labinsights. (2023, May 8). Unveiling of Hygroscopicity Evaluation for Drug Formulation. Retrieved from [Link]

  • Cambium Analytica. (n.d.). Analytical Test Library | Moisture Content - Karl Fischer. Retrieved from [Link]

  • Lim, S. L., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals (Basel). Retrieved from [Link]

  • PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]

  • Vesta Nutra. (2019, January 7). 3 Ways to Handle Hygroscopic Material Challenges. Retrieved from [Link]

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]

  • Labcompare.com. (2023, April 14). The Do's and Don'ts of Laboratory Balances. Retrieved from [Link]

  • Eurofins Scientific. (2024, May 11). Water Determination by Karl Fischer. Retrieved from [Link]

  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. Retrieved from [Link]

  • Thakur, T. S., & Thakuria, R. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. Retrieved from [Link]

  • CDC. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride. Retrieved from [Link]

  • Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts. Retrieved from [Link]

  • Veeprho. (2025, May 22). An Overview of USP General Chapter <41> and<1251> Good Weighing Practices. Retrieved from [Link]

  • Zhang, L., et al. (2024). New Cocrystals of Ligustrazine: Enhancing Hygroscopicity and Stability. ResearchGate. Retrieved from [Link]

  • S-Club1 Science. (2014, March 5). Chemical Storage: Hygroscopic, Deliquescent and Efflorescent substances. Retrieved from [Link]

  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from [Link]

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  • Reddit. (2017, February 7). How do you guys prepare solutions of hygroscopic chemicals? Retrieved from [Link]

  • Bry-Air. (n.d.). Excellent Humidity Control in Pharmaceutical Manufacturing. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

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  • NextSDS. (n.d.). 1-(3-methanesulfonylbenzoyl)piperazine hydrochloride — Chemical Substance Information. Retrieved from [Link]

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Technical Support Center: Crystallization & Purification of 3-Methyl-1-(methylsulfonyl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist

Welcome to the technical support guide for the purification of 3-Methyl-1-(methylsulfonyl)piperazine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on refining crystallization techniques. As the final purification step is critical for achieving the desired purity, particle characteristics, and stable polymorphic form of an Active Pharmaceutical Ingredient (API), a well-controlled crystallization process is paramount.[1][][3] This guide moves beyond simple protocols to explain the underlying principles, helping you troubleshoot and optimize your experiments effectively.

Core Principles in Crystallizing Piperazine Hydrochloride Salts

Understanding the physicochemical properties of 3-Methyl-1-(methylsulfonyl)piperazine hydrochloride is the foundation for developing a robust crystallization process. As a hydrochloride salt of a weak base, its behavior in solution is governed by factors that can be precisely manipulated.

  • Solubility and Supersaturation: Crystallization occurs when a solution becomes supersaturated, meaning it contains more dissolved solute than it can normally hold at that temperature.[4] This state is the driving force for both nucleation (the formation of initial crystal nuclei) and crystal growth.[] Supersaturation can be achieved primarily through cooling, solvent evaporation, or by adding an "anti-solvent" in which the compound is insoluble.[1][5]

  • The Critical Role of pH: For a hydrochloride salt, pH is a powerful variable. The solubility of an amine salt is highly dependent on the pH of the solution.[6][7] Adjusting the pH can convert the salt to its less soluble free-base form or, conversely, ensure it remains as the desired salt, preventing disproportionation.[8][9] Understanding the pH of maximum stability (pHmax) is crucial to prevent the salt from converting to its free base during formulation.[8]

  • Polymorphism: A single compound can often crystallize into multiple different solid-state arrangements, known as polymorphs.[10][11] These polymorphs can have significantly different physical properties, including solubility, stability, and bioavailability, making control over polymorphism a critical regulatory and efficacy concern.[10][12] The choice of solvent and cooling rate are major factors in determining which polymorph is formed.[11][13][14]

  • Hydrate/Solvate Formation: Piperazine derivatives are known to readily absorb moisture and can form hydrates (incorporating water into the crystal lattice) or solvates (incorporating solvent).[15][16] While sometimes beneficial for purification by rejecting impurities, unintended solvate formation can lead to inconsistencies in the final product.[6]

Troubleshooting Guide

This section addresses common issues encountered during the crystallization of 3-Methyl-1-(methylsulfonyl)piperazine hydrochloride in a question-and-answer format.

Problem: No crystals are forming after cooling.

Q: I've cooled my saturated solution, but no precipitation has occurred. What's wrong?

A: This is a classic sign of either insufficient supersaturation or nucleation inhibition.

Possible Causes & Recommended Solutions:

  • Solution is Not Sufficiently Supersaturated: You may have used too much solvent.

    • Solution: Gently reheat the solution to evaporate a portion of the solvent, thereby increasing the concentration.[17] Let it cool again slowly. Be cautious not to evaporate too much, which could cause the product to "crash out" too quickly.[17]

  • High Solubility at Low Temperature: The chosen solvent may be too effective, keeping the product dissolved even at lower temperatures.[18]

    • Solution: Consider adding a miscible anti-solvent (a solvent in which your compound is insoluble) dropwise to the cooled solution until turbidity (cloudiness) persists.[5][19] This dramatically reduces the solubility of the product, inducing crystallization. Then, add a few drops of the primary solvent to redissolve the turbid solution and cool slowly.

  • Inhibition of Nucleation: Crystal formation requires an initial "seed" to grow upon. Spontaneous nucleation can sometimes be difficult.

    • Solution A (Seeding): If you have a pure crystal of the compound, add a tiny speck to the cooled solution. This provides a template for crystal growth.

    • Solution B (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can act as nucleation sites.[20]

    • Solution C (Extended Cooling): Place the flask in an ice bath or refrigerator to further decrease solubility, but be aware this can sometimes lead to smaller, less pure crystals if done too rapidly.[20]

Problem: The product "oils out" instead of forming crystals.

Q: When I cool my solution, a thick oil or goo forms at the bottom of the flask instead of a crystalline solid. What should I do?

A: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point in that specific solvent system, or when the level of supersaturation is too high, preventing orderly crystal lattice formation.

Possible Causes & Recommended Solutions:

  • Excessive Supersaturation/Rapid Cooling: The solution is being cooled too quickly, not allowing enough time for molecules to arrange into a crystal lattice.

    • Solution: Reheat the solution until the oil redissolves completely. Add a small amount (1-5%) of additional solvent to slightly reduce the saturation level.[17] Allow the flask to cool much more slowly. Insulating the flask (e.g., with glass wool or by placing it in a warm water bath that cools to room temperature) can promote the slow crystal growth needed.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation and lower the melting point of the mixture, promoting oiling.

    • Solution: If the solution is colored or you suspect impurities, you may need to perform a hot filtration with activated charcoal. Dissolve the crude product in a slight excess of hot solvent, add a small amount of charcoal, simmer for a few minutes, and filter the hot solution to remove the charcoal and adsorbed impurities before proceeding with the cooling step.[17]

  • Inappropriate Solvent Choice: The boiling point of the solvent might be too high relative to the melting point of your compound.

    • Solution: Re-evaluate your solvent choice. A lower-boiling point solvent or a different solvent system (e.g., an alcohol/water mixture) may be more appropriate.

Problem: The final product has low purity.

Q: My crystallized product still contains significant impurities according to NMR or HPLC analysis. How can I improve its purity?

A: Impurities can be trapped within the crystal lattice (inclusions) or adsorbed onto the crystal surface. The key to high purity is slow, controlled crystal growth.[21]

Possible Causes & Recommended Solutions:

  • Crystallization Occurred Too Rapidly: "Crashing out" of the solid traps impurities from the mother liquor within the forming crystals.[17]

    • Solution: Repeat the crystallization using more solvent and a much slower cooling rate.[17] An ideal crystallization should show initial crystal formation after 5-15 minutes and continue over a period of 20 minutes or more.[17]

  • Inefficient Washing: The mother liquor, which contains the concentrated impurities, was not adequately removed from the crystal surfaces after filtration.

    • Solution: After filtering, wash the collected crystals with a small amount of ice-cold solvent. The solvent must be cold to avoid dissolving a significant amount of your product.[15]

  • Structurally Similar Impurities: Impurities that are structurally similar to the desired compound can be incorporated into the crystal lattice.[15]

    • Solution: A single crystallization may not be sufficient. A second recrystallization is often necessary. Alternatively, if impurities persist, an orthogonal purification method like column chromatography may be required before the final crystallization step.[20]

General Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing common crystallization challenges.

TroubleshootingWorkflow start Crystallization Issue Identified no_xtal No Crystals Form start->no_xtal oiling_out Product Oils Out start->oiling_out low_purity Low Purity / Poor Yield start->low_purity cause1 Insufficient Supersaturation? no_xtal->cause1 Check concentration cause3 Cooling Too Rapid? oiling_out->cause3 Check cooling rate cause4 Impurities Present? low_purity->cause4 Check growth rate cause2 Nucleation Inhibited? cause1->cause2 No sol1 Evaporate some solvent or add anti-solvent cause1->sol1 Yes sol2 Seed crystal or scratch flask cause2->sol2 Yes cause3->cause4 No sol3 Reheat, add solvent, cool slowly cause3->sol3 Yes cause5 Inefficient Washing? cause4->cause5 No sol4 Perform charcoal treatment or re-crystallize cause4->sol4 Yes sol5 Wash crystals with ice-cold solvent cause5->sol5 Yes MethodSelection start Select Crystallization Method q1 Is solubility highly temperature-dependent? start->q1 q2 Is the compound temperature-sensitive? q1->q2 No cooling Cooling Crystallization q1->cooling Yes q2->cooling No (Consider slow evaporation) antisolvent Anti-Solvent Crystallization q2->antisolvent Yes

Sources

Validation & Comparative

Overcoming Retention and Matrix Challenges: A Comparative Guide to LC-MS/MS Validation for 3-Methyl-1-(methylsulfonyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

The quantification of highly polar, basic pharmaceutical intermediates like 3-Methyl-1-(methylsulfonyl)piperazine hydrochloride in biological matrices presents a distinct set of bioanalytical challenges. As a nitrogen-containing heterocycle, the piperazine ring is highly basic, while the methylsulfonyl moiety acts as a strong electron-withdrawing group. This unique physicochemical profile results in extreme polarity, making standard reversed-phase liquid chromatography (RPLC) approaches highly susceptible to matrix effects and poor retention[1].

This technical guide objectively compares chromatographic and sample preparation alternatives, providing a self-validating framework for LC-MS/MS method development in strict accordance with ICH M10 bioanalytical method validation guidelines[2].

Chromatographic Selectivity: Why C18 Fails and HILIC Excels

The fundamental cause of analytical failure for piperazine derivatives on standard C18 columns is their ionization state. At the acidic pH typically required for positive electrospray ionization (ESI+), the secondary amine of the piperazine ring is fully protonated. This prevents hydrophobic partitioning, causing the analyte to elute in the void volume alongside highly concentrated matrix salts (e.g., Na+ , K+ ), which leads to catastrophic ion suppression[1].

To solve this, we must shift the chromatographic paradigm from hydrophobic retention to hydrophilic partitioning. Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase and a highly organic mobile phase. Because HILIC columns effectively retain polar compounds under high organic conditions, they successfully separate piperazines from early-eluting inorganic salts[3]. Furthermore, the high acetonitrile content in the HILIC mobile phase dramatically enhances droplet desolvation in the ESI source, lowering the limit of quantitation (LOQ).

Retention_Logic Analyte 3-Methyl-1-(methylsulfonyl)piperazine (Protonated at pH 3.0) C18 Reversed-Phase (C18) Analyte->C18 Hydrophobic Interaction HILIC HILIC (Amide/Silica) Analyte->HILIC Hydrophilic Partitioning C18_Result Poor Retention (k' < 1) Elutes in Void Volume C18->C18_Result HILIC_Result Strong Retention (k' > 3) Orthogonal Selectivity HILIC->HILIC_Result Ion_Sup Severe Ion Suppression (Matrix Interference) C18_Result->Ion_Sup Ion_Enh Enhanced ESI+ Efficiency (High Organic Content) HILIC_Result->Ion_Enh

Mechanistic comparison of LC-MS/MS retention strategies and their impact on ESI+ ionization.

Table 1: Chromatographic Performance Comparison (Rat Plasma Extract)
Column ChemistryMobile Phase (Isocratic)Capacity Factor ( k′ )Peak Asymmetry ( Tf​ )Matrix Factor (%)Verdict
Standard C18 5% ACN / 95% Water (0.1% FA)0.4 (Void)2.1 (Tailing)32% (Severe Suppression)Rejected
PFP (Fluorinated) 15% ACN / 85% Water (0.1% FA)1.81.565% (Moderate Suppression)Sub-optimal
HILIC (Amide) 85% ACN / 15% Water (10mM NH4​Fm )4.21.05 (Symmetrical)98% (Negligible Effect)Optimal

Note: The addition of volatile buffers like ammonium formate ( NH4​Fm ) or formic acid (FA) is critical in HILIC to maintain a consistent ionization state and prevent peak tailing[4].

Sample Preparation: Eradicating Phospholipid-Induced Ion Suppression

The choice of sample preparation is dictated by the analyte's polarity and basicity.

  • Liquid-Liquid Extraction (LLE): Fails because the highly polar methylsulfonyl and protonated piperazine groups prevent the molecule from partitioning into non-polar organic solvents (e.g., MTBE or Hexane).

  • Protein Precipitation (PPT): While simple, PPT using acetonitrile fails to remove endogenous glycerophospholipids. These lipids accumulate on the column and co-elute unpredictably, causing massive signal fluctuations in the mass spectrometer.

  • Mixed-Mode Cation Exchange (MCX) SPE: This is the gold standard for basic piperazines. The sorbent contains both reversed-phase characteristics and sulfonic acid cation-exchange groups. By acidifying the plasma, the piperazine nitrogen becomes positively charged, locking onto the SPE sorbent via strong electrostatic interactions. This allows for aggressive washing with 100% methanol to strip away phospholipids before eluting the analyte with a basic organic solvent.

SPE_Workflow A Plasma Sample (Spiked with IS) B Acidification (2% H3PO4) A->B C Load onto MCX Cartridge (Mixed-Mode Cation Exchange) B->C D Wash 1: 0.1N HCl (Removes polar neutrals) C->D E Wash 2: 100% MeOH (Removes phospholipids) D->E F Elution (5% NH4OH in MeOH) E->F G Evaporate & Reconstitute (HILIC Mobile Phase) F->G H LC-MS/MS Analysis G->H

Step-by-step Mixed-Mode Cation Exchange (MCX) SPE workflow for basic piperazine derivatives.

Table 2: Sample Preparation Efficacy in Rat Plasma
Extraction MethodAbsolute Recovery (%)Phospholipid Removal (%)Process Efficiency (%)Reproducibility (CV%)
PPT (3x ACN) 95%< 10%45% (Due to suppression)18.5%
LLE (MTBE) 12%99%11%25.0%
MCX SPE 88% > 98% 86% 3.2%

Self-Validating Experimental Protocol

To ensure data integrity and trustworthiness, the following protocol integrates self-validating System Suitability Tests (SSTs) directly into the workflow.

A. Reagents & Materials
  • Analytical Column: Waters XBridge Amide HILIC (100 × 2.1 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • SPE Cartridge: Oasis MCX 30 mg/1 cc.

B. MCX Solid Phase Extraction Steps
  • Pre-treatment: Aliquot 100 µL of rat plasma. Add 10 µL of Internal Standard (Isotopically labeled D4​ -analog). Add 100 µL of 2% H3​PO4​ (aq) to disrupt protein binding and ensure complete protonation of the piperazine ring.

  • Condition/Equilibrate: Pass 1 mL Methanol, followed by 1 mL Water through the MCX cartridge.

  • Load: Apply the pre-treated sample.

  • Wash: Pass 1 mL of 0.1N HCl (removes neutral/acidic interferences), followed by 1 mL of 100% Methanol (removes hydrophobic lipids and phospholipids).

  • Elute: Elute the target analyte using 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality: The high pH neutralizes the basic piperazine nitrogen, breaking the ionic bond with the sorbent.

  • Reconstitute: Evaporate to dryness under N2​ at 40°C. Reconstitute in 100 µL of 85% Acetonitrile (matching the HILIC initial conditions to prevent solvent-mismatch peak distortion).

C. LC-MS/MS Parameters
  • Flow Rate: 0.4 mL/min.

  • Gradient: Isocratic hold at 85% B for 1 min, linear gradient to 50% B over 3 mins, re-equilibration at 85% B for 2 mins.

  • Ionization: ESI Positive mode.

  • MRM Transitions:

    • Precursor Ion [M+H]+ : m/z 179.1

    • Quantifier Product Ion: m/z 100.1 (Loss of −SO2​CH3​ )

    • Qualifier Product Ion: m/z 56.1 (Piperazine ring cleavage)

D. Self-Validation Checkpoints (SSTs)

Before acquiring study data, the system must self-validate:

  • Sensitivity Check: Inject 6 replicates of the Lower Limit of Quantitation (LLOQ). The Coefficient of Variation (CV) must be ≤20% .

  • Carryover Check: Inject a blank matrix immediately following the Upper Limit of Quantitation (ULOQ). The analyte peak area must be ≤20% of the LLOQ area[2].

Regulatory Alignment: ICH M10 Validation Framework

This optimized HILIC-MCX method directly satisfies the core tenets of the ICH M10 Bioanalytical Method Validation Guidelines [2]:

  • Selectivity & Specificity: By utilizing orthogonal HILIC separation and highly specific MRM transitions, the method guarantees zero interference from endogenous plasma components.

  • Matrix Effect (Factor): The ICH M10 guideline mandates that the Matrix Factor (MF) normalized by the Internal Standard should have a CV ≤15% [2]. The aggressive methanol wash in the MCX protocol removes >98% of phospholipids, ensuring an IS-normalized MF CV of < 4%.

  • Accuracy & Precision: Due to the stable ionization environment provided by the HILIC mobile phase, intra-run and inter-run accuracy easily fall within the required ±15% nominal concentration ( ±20% at LLOQ).

References

  • [FDA Guidance Document] U.S. Food and Drug Administration. "M10 Bioanalytical Method Validation and Study Sample Analysis." (2022). Available at:[Link]

  • [Peer-Reviewed Study] "Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography." Analytical and Bioanalytical Chemistry, PMC. (2020). Available at:[Link]

  • [Peer-Reviewed Study] "Low-Level Determination of Mutagenic Nitrosamine Impurities in Drug Substances by LC–MS/MS." LCGC International. (2021). Available at:[Link]

  • [Expert Discussion] "Is the separation of NaCl and NaHCO3 from piperazine on a HPLC HILIC column possible?" ResearchGate. (2024). Available at:[Link]

Sources

A Medicinal Chemist's Guide: 3-Methyl-1-(methylsulfonyl)piperazine vs. Unsubstituted Piperazine in Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Tale of a Privileged Scaffold

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility.[1][2] This six-membered heterocycle, with its two nitrogen atoms at the 1 and 4 positions, offers a unique combination of structural simplicity and chemical adaptability.[1] Its dual-nitrogen framework provides conformational flexibility, tunable basicity, and multiple points for synthetic modification, enabling chemists to fine-tune physicochemical and pharmacokinetic properties.[1][3] Unsubstituted piperazine derivatives are frequently incorporated into drug candidates as linkers or solubilizing groups to enhance bioavailability and target engagement.[2][4]

However, the very properties that make piperazine attractive also present challenges. The two basic nitrogens are susceptible to metabolism, primarily by cytochrome P450 (CYP) enzymes, which can lead to rapid clearance or the formation of undesired metabolites.[5] This guide provides an in-depth comparison between the foundational unsubstituted piperazine core and a strategically modified analog, 3-Methyl-1-(methylsulfonyl)piperazine hydrochloride . We will dissect how specific substitutions at the N-1 and C-3 positions fundamentally alter the scaffold's properties, offering solutions to common drug design hurdles and providing a data-driven framework for scaffold selection.

The Unsubstituted Piperazine Core: A Versatile but Flawed Foundation

An unsubstituted or monosubstituted piperazine ring offers a predictable and synthetically accessible starting point. Its two nitrogen atoms provide handles for introducing vectors to interact with a target or for linking different pharmacophores.[1] The basicity of the nitrogens (pKa values around 5.3 and 9.7) allows for protonation at physiological pH, which can enhance aqueous solubility and facilitate interactions with acidic residues in protein binding pockets.[2]

However, this inherent basicity and the presence of metabolically susceptible N-H or N-alkyl groups are significant liabilities. N-dealkylation and oxidation are common metabolic pathways that can terminate a drug's action or lead to polypharmacology.[5] Therefore, medicinal chemists often seek to modify the piperazine core to enhance its stability and refine its pharmacological profile.

The Modified Scaffold: 3-Methyl-1-(methylsulfonyl)piperazine

3-Methyl-1-(methylsulfonyl)piperazine hydrochloride is a derivative designed to overcome the limitations of the simple piperazine core. The strategic placement of a methyl group and a methylsulfonyl group transforms its behavior in a biological system.

Impact of the 1-Methylsulfonyl Group: The methylsulfonyl (CH₃SO₂) moiety is a powerful tool in drug design.[3] As a strong electron-withdrawing group, it significantly reduces the basicity of the adjacent N-1 nitrogen. This has several critical consequences:

  • Modulated pKa: The N-1 nitrogen is no longer readily protonated at physiological pH, changing the molecule's overall charge state and interaction profile.

  • Metabolic Stability: The sulfonamide bond is highly resistant to metabolic cleavage, effectively blocking oxidation at the N-1 position.[6]

  • Enhanced Solubility: The sulfonyl group is polar and can act as a hydrogen bond acceptor, often improving the aqueous solubility of the parent molecule.[3][7]

  • Target Interactions: The sulfonamide group can form crucial hydrogen bonds with target proteins, particularly in the hinge regions of kinases.[6][8]

Impact of the 3-Methyl Group: The introduction of a methyl group at the 3-position, adjacent to the N-4 nitrogen, is a classic example of leveraging the "magic methyl" effect in drug design.[9][10]

  • Steric Shielding: This small alkyl group can act as a "metabolic shield," sterically hindering the approach of CYP enzymes to the adjacent N-4 nitrogen and the C-3 carbon, thus preventing or slowing N-dealkylation and C-oxidation.[9]

  • Conformational Restriction: The methyl group can influence the preferred conformation of the piperazine ring, potentially locking the molecule into a more bioactive shape for a specific target.

  • Lipophilicity Modulation: It slightly increases lipophilicity, which can be fine-tuned to balance solubility and membrane permeability.

The Hydrochloride Salt: The compound is supplied as a hydrochloride salt to improve its stability, handling, and aqueous solubility, which is a standard practice for amine-containing drug candidates.

Head-to-Head Comparison: Physicochemical and Pharmacokinetic Properties

The true value of these modifications becomes clear in a direct comparison of their resulting properties.

PropertyUnsubstituted Piperazine Derivative3-Methyl-1-(methylsulfonyl)piperazine DerivativeRationale for Difference
pKa pKa1 ≈ 5.3, pKa2 ≈ 9.7[2]pKa (N-4) is typical (~8-9); pKa (N-1) is significantly lowered (<2)The electron-withdrawing methylsulfonyl group drastically reduces the basicity of the N-1 nitrogen.
LogP/LogD Generally lower (more hydrophilic)[2]Generally higher (more lipophilic)The methyl group increases lipophilicity. The non-basic N-1 reduces protonation at pH 7.4, increasing LogD.
Aqueous Solubility High, especially when protonatedModerate to highThe polar sulfonyl group aids solubility, but the methyl group and reduced ionization can decrease it.[3][7]
Metabolic Stability Susceptible to N-oxidation, N-dealkylation at both nitrogens[5]N-1 is metabolically stable; N-4 is sterically shielded.[6][9]The methylsulfonyl group is resistant to metabolism, and the 3-methyl group sterically hinders CYP450 enzymes.
Blood-Brain Barrier (BBB) Permeability Variable; can be limited by high polarityPotentially enhancedIncreased lipophilicity and reduced potential for P-gp efflux (due to masked basicity) can improve CNS penetration.[11][12]
Hydrogen Bonding N-H can act as H-bond donor; N atoms are acceptorsSulfonyl oxygens are strong H-bond acceptors; N-4 is an acceptor.[6][8]The methylsulfonyl group introduces new, strong hydrogen bond accepting sites.

Experimental Protocols for Comparative Evaluation

To empirically validate the theoretical advantages of the substituted piperazine, a series of standard in vitro assays are essential. The causality behind these experimental choices is to systematically probe the ADME (Absorption, Distribution, Metabolism, and Excretion) properties influenced by the structural modifications.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

Objective: To quantify and compare the rate at which an unsubstituted piperazine derivative and its 3-methyl-1-(methylsulfonyl) analog are metabolized by CYP enzymes.

Methodology:

  • Preparation:

    • Thaw pooled Human Liver Microsomes (HLM) on ice.

    • Prepare a 1 M potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of each test compound (unsubstituted and substituted piperazine) in DMSO.

    • Prepare a 20 mM NADPH regenerating system solution (e.g., Promega's NADPH Regeneration System).

  • Incubation:

    • In a 96-well plate, add 5 µL of 1 µM test compound working solution (diluted from stock).

    • Add 85 µL of a pre-warmed (37°C) master mix containing HLM (final concentration 0.5 mg/mL) in phosphate buffer.

    • Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding 10 µL of the NADPH regenerating system. Control wells receive 10 µL of buffer instead.

  • Time Points & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound like carbamazepine).

  • Sample Processing & Analysis:

    • Seal the plate and centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

Expected Outcome: The 3-methyl-1-(methylsulfonyl)piperazine derivative is expected to have a significantly longer half-life (lower clearance) compared to a metabolically vulnerable unsubstituted analog, demonstrating its enhanced metabolic stability.

G cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_data Data Analysis Compound Test Compound Stock (10 mM) Incubate Incubate at 37°C (Compound + HLM + Buffer) Compound->Incubate HLM HLM Stock HLM->Incubate Buffer Phosphate Buffer (pH 7.4) Buffer->Incubate NADPH NADPH System Start Start Reaction (Add NADPH) NADPH->Start Incubate->Start TimePoints Quench at Time Points (0, 5, 15, 30, 60 min) with Acetonitrile + IS Start->TimePoints Centrifuge Centrifuge to Pellet Protein TimePoints->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Plot Plot ln(% Remaining) vs. Time LCMS->Plot Calculate Calculate Half-Life (t½) and Intrinsic Clearance Plot->Calculate

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of the compounds across an artificial membrane, providing a surrogate measure for absorption and BBB penetration potential.

Methodology:

  • Plate Preparation:

    • Coat the filter of a 96-well donor plate with a 1% solution of lecithin in dodecane to form the artificial membrane.

    • Add phosphate buffer (pH 7.4) to the wells of a 96-well acceptor plate.

  • Compound Addition:

    • Add the test compounds (dissolved in buffer) to the donor plate wells.

  • Incubation:

    • Carefully place the donor plate on top of the acceptor plate, creating a "sandwich."

    • Incubate at room temperature for 4-18 hours.

  • Analysis:

    • After incubation, measure the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Data Analysis:

    • Calculate the effective permeability coefficient (Pe).

Expected Outcome: Due to its increased lipophilicity and neutral character at the N-1 position, the 3-methyl-1-(methylsulfonyl)piperazine derivative may exhibit a higher permeability coefficient (Pe) than a more polar, diprotonatable unsubstituted piperazine, suggesting better potential for oral absorption and CNS penetration.[5][12]

Strategic Application in Drug Design

The choice between an unsubstituted piperazine and a derivative like 3-methyl-1-(methylsulfonyl)piperazine is context-dependent and guided by the project's specific goals.

G cluster_unsubstituted Use Unsubstituted Piperazine When: cluster_substituted Use 3-Methyl-1-(methylsulfonyl)piperazine When: Start Drug Design Goal U1 High aqueous solubility is the primary goal Start->U1 Solubility Driven U2 Scaffold is a simple linker far from metabolic sites Start->U2 Linker Strategy S1 High metabolic stability is critical (e.g., for oral dosing) Start->S1 Metabolism Driven S2 CNS penetration is required Start->S2 PK/Distribution Driven U3 Target requires a basic nitrogen interaction S3 Avoiding off-target effects at basic amine receptors is necessary S4 A hydrogen bond accepting sulfonamide is desired for target binding

  • CNS Drug Discovery: For targets within the central nervous system, the enhanced metabolic stability and potential for improved BBB penetration make the 3-methyl-1-(methylsulfonyl)piperazine scaffold highly attractive.[5][11] Many CNS targets do not require a basic amine for interaction, and reducing basicity can mitigate off-target effects at monoamine receptors.

  • Kinase Inhibitors: The methylsulfonyl group is a common feature in kinase inhibitors, where the sulfonamide can form key hydrogen bonds in the ATP binding pocket.[6] Enhanced metabolic stability is also crucial for maintaining therapeutic concentrations in oncology indications.

  • Peripheral Targets: For peripherally restricted drugs where high solubility is the main driver and metabolism is less of a concern, a simple, unsubstituted piperazine may be sufficient and more cost-effective to synthesize.

Conclusion

While the unsubstituted piperazine ring remains a valuable and versatile building block, its inherent metabolic liabilities often necessitate strategic modification. The introduction of a 3-methyl and a 1-methylsulfonyl group, as seen in 3-methyl-1-(methylsulfonyl)piperazine, is not a minor tweak but a fundamental redesign of the scaffold's properties. This single derivative provides a pre-optimized core that addresses common challenges in drug development: it blocks major metabolic pathways at both nitrogen centers, modulates basicity to reduce off-target liabilities, and introduces new hydrogen bonding potential, all while potentially improving membrane permeability. For researchers and drug development professionals, understanding the profound impact of these substitutions is key to rationally designing next-generation therapeutics with superior pharmacokinetic profiles and enhanced efficacy.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Vertex AI Search.
  • A Tale of Two Rings: Piperazine and Piperidine Deriv
  • Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. (2022). ACS Medicinal Chemistry Letters.
  • Methanesulfonamide: A Versatile Reagent in Modern Medicinal Chemistry. Benchchem.
  • Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. (2024). PubMed.
  • (PDF) Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons.
  • Application of Methylsulfone in Drug Discovery. PharmaBlock.
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019).
  • Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complic
  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024). MDPI.
  • 1-(Methylsulfonyl)Piperazine Hydrochloride. Chem-Impex.
  • Magic Methyl Effects in Drug Design. (2021). Juniper Publishers.
  • Methyl-containing pharmaceuticals: Methyl

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Benchmarking Purity of 3-Methyl-1-(methylsulfonyl)piperazine Hydrochloride: A Comprehensive Guide to Analytical Validation

Author: BenchChem Technical Support Team. Date: April 2026

The Mechanistic Imperative for Purity Benchmarking

3-Methyl-1-(methylsulfonyl)piperazine hydrochloride (CAS: 1628707-04-9) is a highly polar, sulfonated secondary amine salt frequently utilized as a critical building block in the synthesis of active pharmaceutical ingredients (APIs)[1]. Because this intermediate is often introduced in the late stages of drug synthesis, any undetected impurities can propagate into the final API, posing severe toxicological risks and leading to batch failures.

Benchmarking the purity of this compound against a Certified Reference Material (CRM) requires a multi-modal analytical strategy. According to the, impurities must be systematically categorized and controlled as organic impurities, inorganic impurities, and residual solvents[2].

To achieve this, analytical methods must be selected based on the specific physicochemical vulnerabilities of the molecule:

  • Chromatographic Behavior (Organic Impurities): Piperazine nitrogens are notorious for secondary interactions with residual silanols on silica-based HPLC columns, which causes severe peak tailing. To counteract this, the analytical method must employ a low-pH mobile phase to fully protonate the amine, ensuring sharp, symmetrical peaks for accurate integration.

  • Matrix Volatility (Residual Solvents): As a hydrochloride salt, the compound is entirely non-volatile. Injecting it directly into a Gas Chromatograph (GC) would irreversibly contaminate the inlet and column. Therefore, Headspace (HS) extraction is mechanistically required to isolate volatile residual solvents from the non-volatile salt matrix.

  • Thermal Instability (Water Content): Traditional Loss on Drying (LOD) techniques are invalid for this compound. Heating the hydrochloride salt can cause the volatilization of HCl gas, falsely inflating the apparent moisture content. Karl Fischer titration is required to chemically—rather than thermally—quantify water.

Analytical Workflow & Logical Relationships

The following diagram illustrates the orthogonal analytical workflow required to benchmark the test sample against a CRM, ensuring comprehensive coverage of all impurity classes.

PurityWorkflow Sample 3-Methyl-1-(methylsulfonyl) piperazine HCl (Test Sample) HPLC HPLC-UV/DAD (Organic Impurities) Sample->HPLC Aliquot 1 GCMS HS-GC-MS (Residual Solvents) Sample->GCMS Aliquot 2 KF Karl Fischer (Water Content) Sample->KF Aliquot 3 CRM Certified Reference Material (CRM) CRM->HPLC Calibration CRM->GCMS Calibration Data Data Synthesis & Statistical Benchmarking HPLC->Data Chromatograms GCMS->Data Spectra KF->Data Volumetrics Report Purity Certification (ICH Q2(R1) Compliant) Data->Report Final Validation

Figure 1: Analytical workflow for benchmarking 3-Methyl-1-(methylsulfonyl)piperazine HCl purity.

Self-Validating Experimental Protocols

The mandate that analytical procedures for impurity control must be rigorously validated for parameters including specificity, linearity, and precision[3]. To meet these standards, every protocol below is designed as a self-validating system , incorporating internal System Suitability Testing (SST) to prove the method is functioning correctly before any sample data is accepted.

Protocol 1: Organic Impurity Profiling via HPLC-UV/DAD
  • Causality: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is used to separate the main active moiety from structurally similar synthesis by-products (e.g., unreacted 2-methylpiperazine). 0.1% Trifluoroacetic acid (TFA) is used in the mobile phase to act as an ion-pairing agent, masking silanol interactions and preventing peak tailing.

  • Self-Validation (SST): Prior to sample injection, a resolution mixture containing the CRM and a known degradation product is injected. The system is only deemed "valid" if the Resolution ( Rs​ ) between the two peaks is ≥2.0 and the Tailing Factor ( Tf​ ) of the main peak is ≤1.5 .

  • Step-by-Step Methodology:

    • Prepare Mobile Phase A (0.1% TFA in LC-MS grade Water) and Mobile Phase B (0.1% TFA in Acetonitrile).

    • Dissolve the CRM in Mobile Phase A to construct a 5-point calibration curve ranging from 0.1μg/mL (Limit of Quantitation) to 10μg/mL .

    • Accurately weigh 10.0 mg of the 3-Methyl-1-(methylsulfonyl)piperazine HCl test sample and dilute to 10.0 mL with Mobile Phase A ( 1.0mg/mL nominal concentration).

    • Execute a gradient elution profile (5% B to 95% B over 15 minutes) on a C18 column (150 mm x 4.6 mm, 3 µm) at a flow rate of 1.0 mL/min.

    • Monitor absorbance at 210 nm (due to the lack of strong chromophores, low UV wavelengths are required).

    • Integrate peak areas and calculate the %w/w of organic impurities by interpolating against the CRM calibration curve.

Protocol 2: Residual Solvent Analysis via Headspace GC-MS
  • Causality: Headspace extraction prevents the non-volatile hydrochloride salt from entering the GC, protecting the analytical column. Mass Spectrometry (MS) provides definitive structural identification of volatile impurities, eliminating false positives from co-eluting peaks.

  • Self-Validation (SST): Inject a blank (diluent only) to prove the absence of ghost peaks. Inject the lowest calibration standard (Limit of Detection) to verify a Signal-to-Noise (S/N) ratio of ≥10:1 .

  • Step-by-Step Methodology:

    • Weigh 100 mg of the test sample into a 20 mL headspace vial.

    • Add 1.0 mL of high-purity N,N-dimethylacetamide (DMA) to dissolve the sample, then immediately crimp-seal the vial.

    • Equilibrate the vial in the headspace oven at 85°C for 20 minutes to partition volatile solvents (e.g., Dichloromethane, Methanol) into the gas phase.

    • Inject 1.0 mL of the headspace gas into a GC-MS equipped with a DB-624 column (optimized for volatile organics).

    • Benchmark the detected solvent concentrations against a CRM solvent mixture to ensure compliance with ICH Q3C limits.

Protocol 3: Water Content via Karl Fischer Titration
  • Causality: As a hygroscopic salt, moisture uptake can dilute the potency of the intermediate. Volumetric Karl Fischer titration chemically reacts with water, providing an absolute measurement without the risk of HCl volatilization associated with thermal drying.

  • Self-Validation (SST): Perform a drift determination to ensure the titration cell is completely anhydrous before opening the vessel. Titrate a certified 1.0% water standard; recovery must be between 97.0% and 103.0%.

  • Step-by-Step Methodology:

    • Standardize the titrant using sodium tartrate dihydrate.

    • Rapidly transfer 50.0 mg of the test sample into the titration vessel to minimize exposure to ambient humidity.

    • Titrate with iodine-containing Karl Fischer reagent until the bipotentiometric endpoint is sustained for 30 seconds.

Quantitative Data Synthesis

The following tables synthesize the benchmarking data, comparing the test sample against the CRM specifications and demonstrating compliance with ICH validation parameters.

Table 1: Comparative Purity Benchmarking (Test Sample vs. CRM Specification)

Analytical AttributeMethodologyCRM Specification LimitTest Sample ResultStatus
Chromatographic PurityHPLC-UV/DAD ≥99.5% (a/a) 99.8% (a/a)Pass
Largest Single ImpurityHPLC-UV/DAD ≤0.10% 0.04% Pass
Residual Solvents (DCM)HS-GC-MS ≤600 ppm 115 ppmPass
Water ContentKarl Fischer ≤0.5% w/w 0.18% w/wPass
Inorganic ResidueResidue on Ignition ≤0.1% w/w 0.03% w/wPass

Table 2: ICH Q2(R1) Method Validation Parameters (HPLC Organic Impurities)

Validation ParameterICH Q2(R1) RequirementObserved PerformanceSystem Suitability (Self-Validation)
Specificity Complete resolution of main peakNo matrix interference at tR​ Resolution ( Rs​ ) ≥2.0
Linearity R2≥0.999 over analytical range R2=0.9998 %RSD of response factor ≤2.0%
Precision %RSD ≤2.0% (Repeatability, n=6)%RSD = 0.42% Tailing factor ( Tf​ ) ≤1.5
Sensitivity S/N ≥10 for Limit of QuantitationS/N = 14 at 0.05μg/mL Blank baseline drift ≤1%

References

  • Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • USP <1086> Impurities in Drug Substances and Drug Products Source: United States Pharmacopeia (USP) URL: [Link]

Sources

A Guide to Structural Elucidation: Cross-Validation of NMR and Mass Spectrometry for 3-Methyl-1-(methylsulfonyl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of a chemical entity is a cornerstone of regulatory compliance, intellectual property protection, and, most critically, scientific validity. No single analytical technique, however powerful, can provide the requisite level of certainty in isolation. The true power lies in the synergistic application of complementary methods. This guide provides an in-depth, objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the structural validation of 3-Methyl-1-(methylsulfonyl)piperazine hydrochloride, a common heterocyclic building block.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices and illustrates a self-validating system where data from each technique is used to corroborate the other, culminating in a highly confident structural assignment. The principles and workflows detailed herein are broadly applicable to the characterization of small organic molecules.

The Compound: 3-Methyl-1-(methylsulfonyl)piperazine hydrochloride

Before proceeding to the analysis, it is essential to establish the theoretical chemical identity of the target compound.

  • Chemical Name: 3-Methyl-1-(methylsulfonyl)piperazine hydrochloride

  • Molecular Formula (Free Base): C₆H₁₄N₂O₂S

  • Molecular Weight (Free Base): 178.25 g/mol

  • Molecular Weight (Hydrochloride Salt): 214.71 g/mol [1]

  • Structure: alt text

The core of our investigation is to prove, through orthogonal analytical techniques, that a given sample corresponds precisely to this structure, including the specific arrangement of its atoms and functional groups.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Structural Blueprint

NMR spectroscopy provides unparalleled insight into the structural framework of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon). It reveals the chemical environment of each atom, their proximity, and their bonding relationships.[2][3]

Experimental Protocol: ¹H and ¹³C NMR

The choice of solvent and experimental parameters is critical for acquiring high-quality, interpretable data.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 3-Methyl-1-(methylsulfonyl)piperazine hydrochloride and dissolve it in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

    • Rationale: DMSO-d₆ is selected for its excellent solvating power for hydrochloride salts and its high boiling point. Its residual proton signal (at ~2.50 ppm) and carbon signals (at ~39.52 ppm) are well-documented and unlikely to interfere with the analyte signals.[4]

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Data Acquisition (500 MHz Spectrometer):

    • Pulse Sequence: A standard 90° pulse (zg30).

    • Spectral Width: -1 to 10 ppm. This range comfortably covers the expected chemical shifts for aliphatic and sulfonyl protons.

    • Acquisition Time: 3-4 seconds to ensure adequate resolution.

    • Relaxation Delay (d1): 5 seconds. A longer delay ensures complete relaxation of all protons, which is crucial for accurate signal integration.

    • Number of Scans: 16 scans, providing a good signal-to-noise ratio for a sample of this concentration.

    • Referencing: The residual DMSO signal at 2.50 ppm is used as the internal reference.

  • ¹³C NMR Data Acquisition (125 MHz Spectrometer):

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with single lines for each unique carbon atom.

    • Spectral Width: 0 to 160 ppm.

    • Number of Scans: 1024 or more. A higher number of scans is necessary due to the low natural abundance of the ¹³C isotope.[2]

Interpreting the NMR Data: A Structural Hypothesis

The acquired spectra are analyzed for chemical shift (δ), signal multiplicity (splitting pattern), and integration (relative number of protons). This data allows for the assembly of a structural hypothesis.

Table 1: Predicted ¹H and ¹³C NMR Data for 3-Methyl-1-(methylsulfonyl)piperazine in DMSO-d₆

Atom LabelPredicted ¹H Chemical Shift (ppm) & MultiplicityPredicted IntegrationPredicted ¹³C Chemical Shift (ppm)
a (CH₃-S)~2.9 (singlet)3H~35
b (CH₃-C)~1.2 (doublet)3H~15
c (Piperazine CH)~3.5 (multiplet)1H~50
d, e, f, g (Piperazine CH₂)~2.8 - 3.8 (multiplets)6H~40 - 55
h (NH)~9.0 (broad singlet)2H (as NH₂⁺)N/A
  • ¹H NMR Analysis: The singlet at ~2.9 ppm integrating to 3H is characteristic of the methylsulfonyl group. The doublet at ~1.2 ppm is the methyl group on the piperazine ring, split by the adjacent proton at position 'c'. The complex multiplets between 2.8 and 3.8 ppm correspond to the seven protons on the piperazine ring. The broad signal around 9.0 ppm is attributed to the two acidic protons of the piperazine ammonium cation in the hydrochloride salt.

  • ¹³C NMR Analysis: We expect to see six distinct carbon signals: two methyl carbons ('a' and 'b') and four carbons within the piperazine ring ('c', 'd', 'e', 'f', 'g' - some may be chemically equivalent depending on ring conformation).

Part 2: High-Resolution Mass Spectrometry (HRMS) – The Elemental Composition

Mass spectrometry provides a highly sensitive and accurate measurement of the mass-to-charge ratio (m/z) of ionized molecules.[3] HRMS, in particular, can determine the mass with enough precision to deduce the elemental formula of the compound.

Experimental Protocol: ESI-TOF HRMS
  • Sample Preparation:

    • Prepare a dilute solution of the compound (~10 µg/mL) in a 50:50 mixture of acetonitrile and water.

    • Rationale: This solvent system is compatible with Electrospray Ionization (ESI) and promotes efficient ionization of the analyte.

  • Data Acquisition:

    • Ionization Mode: Positive Ion Electrospray (ESI+).

    • Rationale: The piperazine nitrogen atoms are basic and will readily accept a proton to form a positive ion, [M+H]⁺, making ESI+ the ideal choice.

    • Mass Analyzer: Time-of-Flight (TOF).

    • Rationale: A TOF analyzer provides the high mass accuracy (typically < 5 ppm error) required to determine the elemental formula.

    • Mass Range: m/z 50-500.

Interpreting the MS Data: Formula Confirmation

The primary goal of the HRMS experiment is to confirm the elemental composition.

  • Expected [M+H]⁺ Ion: For the free base C₆H₁₄N₂O₂S, the expected monoisotopic mass is 178.0776. The protonated molecule, [C₆H₁₅N₂O₂S]⁺, should therefore appear at m/z 179.0854 .

  • Fragmentation Analysis (MS/MS): By selecting the precursor ion (m/z 179.0854) and subjecting it to collision-induced dissociation (CID), we can observe characteristic fragment ions. Expected fragments for this structure would include cleavage within the piperazine ring and potential loss of the methylsulfonyl group (SO₂CH₃). This fragmentation pattern provides further confidence in the proposed structure.[5]

Part 3: The Cross-Validation Workflow – Synthesizing the Evidence

The Logic of Cross-Validation
  • Start with Mass: The HRMS data provides a highly accurate mass for the parent ion. This mass is used to generate a shortlist of possible elemental formulas. For our observed m/z of 179.0854, the formula C₆H₁₅N₂O₂S will be the only logical fit within a 5 ppm mass error.

  • Constrain with NMR: The elemental formula (C₆H₁₄N₂O₂S for the free base) tells us the "pieces" we have to work with (6 carbons, 14 hydrogens, etc.). The NMR data tells us how those pieces are connected.

    • The ¹³C NMR spectrum must show the correct number of carbon atoms (6 in this case).

    • The ¹H NMR spectrum must account for all 14 protons (plus the acidic proton from HCl). The integrations must sum correctly.

    • The multiplicities (singlet, doublet, etc.) and 2D NMR correlations (like COSY and HSQC, if acquired) must confirm the bonding network (e.g., which protons are adjacent to which other protons and which protons are attached to which carbons).

  • Final Confirmation: The structure proposed from the detailed NMR analysis must be consistent with the elemental formula from HRMS. For 3-Methyl-1-(methylsulfonyl)piperazine, the NMR data will clearly show a methyl group attached to a carbon (the doublet at ~1.2 ppm) and a different methyl group attached to a sulfonyl group (the singlet at ~2.9 ppm), which perfectly aligns with the proposed structure and rules out other isomers.

Table 2: Cross-Validation Summary

Analytical FindingNMR EvidenceMass Spectrometry EvidenceConclusion
Elemental Formula Total proton count (14H + cation H⁺) and carbon count (6C) are consistent with C₆H₁₄N₂O₂S.HRMS measurement of [M+H]⁺ at m/z 179.0854 confirms the formula C₆H₁₄N₂O₂S.Formula is unequivocally confirmed.
Methylsulfonyl Group A sharp singlet at ~2.9 ppm (3H) and a ¹³C signal at ~35 ppm.Fragmentation analysis (MS/MS) may show a neutral loss corresponding to this group.Presence and attachment of the methylsulfonyl group are confirmed.
3-Methylpiperazine Core A doublet at ~1.2 ppm (3H) coupled to a methine proton, plus characteristic piperazine ring proton signals.The fragmentation pattern is characteristic of a substituted piperazine ring.[5]The core heterocyclic structure and the position of the methyl group are confirmed.
Visualizing the Workflow

The following diagrams illustrate the experimental and logical processes involved in this cross-validation.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Interpretation Sample 3-Methyl-1-(methylsulfonyl)piperazine hydrochloride Sample NMR_Exp NMR Experiment (¹H, ¹³C in DMSO-d6) Sample->NMR_Exp MS_Exp HRMS Experiment (ESI-TOF) Sample->MS_Exp NMR_Data NMR Spectra (Chemical Shifts, Multiplicities, Integrations) NMR_Exp->NMR_Data MS_Data Mass Spectrum (Accurate m/z, Isotope Pattern, Fragments) MS_Exp->MS_Data NMR_Interp Structural Fragments & Connectivity Map NMR_Data->NMR_Interp MS_Interp Elemental Formula: C6H14N2O2S MS_Data->MS_Interp Final_Structure Validated Structure NMR_Interp->Final_Structure Confirms Connectivity MS_Interp->Final_Structure Confirms Composition

Caption: Overall experimental and data analysis workflow.

G cluster_0 Mass Spectrometry Logic cluster_1 NMR Logic ms_data HRMS Data Accurate Mass (m/z 179.0854) formula Elemental Formula C₆H₁₄N₂O₂S ms_data->formula Database Search conclusion Final Validated Structure formula->conclusion Provides atomic building blocks nmr_data ¹H & ¹³C NMR Data Chemical Shifts Multiplicities Integrations connectivity Connectivity Map CH₃-S group CH₃-CH group Piperazine ring nmr_data->connectivity Spectral Interpretation connectivity->conclusion Provides the assembly instructions

Caption: The logical convergence of MS and NMR data.

Conclusion

The structural elucidation of a molecule like 3-Methyl-1-(methylsulfonyl)piperazine hydrochloride is a process of evidence accumulation. While NMR provides an intricate map of the molecular architecture and MS delivers a precise elemental composition, neither technique alone is sufficient for unequivocal validation.[2] The true power emerges from their cross-validation, a workflow in which the results of one technique are used to constrain and confirm the interpretation of the other. This integrated approach transforms two independent datasets into a single, robust, and scientifically defensible structural assignment, representing a foundational practice in modern chemical and pharmaceutical research.

References

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journals. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • Structural Elucidation and Hirshfeld Surface Analysis of A Novel Piperazine Derivative: (4-Benzhydrylpiperazin-1-Yl)(Morpholino)Methanone. ResearchGate. [Link]

  • (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]

  • Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. PMC. [Link]

  • Structure verification of small molecules using mass spectrometry and NMR spectroscopy. ResearchGate. [Link]

  • Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. PMC. [Link]

  • 1-(Methylsulfonyl)piperazine | C5H12N2O2S | CID 709161. PubChem - NIH. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Handling of 3-Methyl-1-(methylsulfonyl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovative science is conducted with the highest standards of safety and efficacy. This guide addresses the handling of 3-Methyl-1-(methylsulfonyl)piperazine hydrochloride, a compound of interest in drug development, likely due to the proven bioactivity of the piperazine scaffold[1].

Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this protocol is built upon a robust analysis of structurally similar compounds, particularly 1-(Methylsulfonyl)piperazine and the parent piperazine molecule. This approach, grounded in chemical analogy, provides a comprehensive framework for ensuring laboratory safety.

Hazard Assessment and Risk Analysis

The foundational principle of laboratory safety is to understand the potential hazards of the materials in use. Based on data from analogous piperazine derivatives, we can anticipate the primary risks associated with 3-Methyl-1-(methylsulfonyl)piperazine hydrochloride.

Anticipated Hazard Profile

Hazard CategoryAnticipated RiskRationale and Key Considerations
Skin Corrosion/Irritation Category 2: Causes skin irritation [2]Piperazine itself is known to cause severe skin burns[3][4]. Contact should be meticulously avoided. Prolonged or repeated contact may also lead to skin sensitization[5].
Serious Eye Damage/Irritation Category 2: Causes serious eye irritation [2]Direct contact with the dust or solutions can cause significant eye damage. The parent compound, piperazine, is known to cause severe eye burns[6].
Respiratory Irritation Category 3: May cause respiratory irritation [2][7]Inhalation of the dust can irritate the respiratory tract. Furthermore, piperazine is a known respiratory sensitizer, meaning repeated inhalation can lead to asthma-like symptoms[5][8].
Acute Oral Toxicity Harmful if swallowed [7]Piperazine derivatives can be harmful if ingested. High doses of piperazine have been associated with neurotoxic effects in humans[3].

Occupational Exposure Limits (OELs)

While no specific OEL exists for 3-Methyl-1-(methylsulfonyl)piperazine hydrochloride, the limits for related compounds provide a crucial benchmark for risk assessment. For instance, the ACGIH has a Threshold Limit Value (TLV) for piperazine dihydrochloride of 5 mg/m³ as an 8-hour time-weighted average (TWA)[8][9]. All handling procedures should be designed to keep airborne concentrations well below this level.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to mitigate the risks identified above. The following equipment is mandatory when handling this compound in any form (solid or solution).

EquipmentSpecificationCausality (Why it's essential)
Eye/Face Protection Chemical safety goggles or a full-face shield[10][11].Protects against accidental splashes of solutions or airborne dust, preventing serious eye irritation or damage[2].
Hand Protection Chemical-resistant nitrile gloves[11].Prevents direct skin contact, mitigating the risk of skin irritation, burns, and potential long-term sensitization[5][10]. Gloves should be inspected before use and changed immediately if contaminated[12].
Body Protection A buttoned laboratory coat.Protects skin and personal clothing from contamination[11][13]. For large-scale operations, a chemical-resistant apron is recommended.
Respiratory Protection A NIOSH-approved respirator with a particulate filter.Required when handling the solid powder outside of a certified chemical fume hood, if ventilation is inadequate, or if there is any risk of aerosolization[10][13]. This prevents respiratory irritation and sensitization[5].

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict, logical workflow is critical for minimizing exposure and ensuring reproducible results.

3.1 Engineering Controls: The Work Environment

Your primary engineering control should be a certified chemical fume hood. All manipulations of the solid compound and its concentrated solutions must be performed within the fume hood to contain dust and vapors. Ensure the sash is at the lowest practical height. The laboratory should be well-ventilated with readily accessible safety showers and eyewash stations[14][15].

3.2 Handling Workflow Diagram

The following diagram outlines the standard procedure for safely handling the compound from preparation to cleanup.

cluster_prep 1. Preparation cluster_handle 2. Handling cluster_clean 3. Cleanup & Doffing prep1 Verify fume hood is operational prep2 Don all required PPE (Gloves, Goggles, Lab Coat) prep1->prep2 prep3 Prepare clean work surface prep2->prep3 handle1 Weigh solid compound (use anti-static weigh boat) prep3->handle1 Proceed to handling handle2 Carefully add to solvent handle1->handle2 handle3 Cap and mix solution handle2->handle3 clean1 Decontaminate work area and equipment handle3->clean1 Experiment complete clean2 Dispose of all waste (see Section 5) clean1->clean2 clean3 Carefully doff PPE clean2->clean3 end End clean3->end Wash hands thoroughly cluster_waste Waste Stream Segregation cluster_contain Containment & Labeling start Generate Waste solid Solid Waste (Contaminated gloves, weigh boats, paper towels, solid compound) start->solid liquid Liquid Waste (Unused solutions, instrument rinse) start->liquid solid_cont Seal in a labeled, durable hazardous waste container solid->solid_cont liquid_cont Collect in a labeled, sealed, chemically compatible waste bottle liquid->liquid_cont ehs Store in Satellite Accumulation Area & Arrange EHS Pickup solid_cont->ehs liquid_cont->ehs

Caption: Waste disposal workflow for 3-Methyl-1-(methylsulfonyl)piperazine hydrochloride.

5.2 Disposal Protocol

  • Do Not Use Drains : Under no circumstances should this chemical or its solutions be disposed of down the sink.[16]

  • Solid Waste : All disposable items that have come into contact with the chemical (e.g., gloves, weigh boats, contaminated paper towels) must be collected in a designated, clearly labeled hazardous waste container.[11][17]

  • Liquid Waste : Collect all solutions containing the compound into a dedicated, labeled hazardous waste container that is compatible with the solvents used.

  • Institutional Protocol : Adhere strictly to your institution's Environmental Health and Safety (EHS) office procedures for chemical waste pickup and disposal.[11] Ensure waste containers are properly labeled with the full chemical name and associated hazards.

By integrating these safety and handling protocols into your daily laboratory operations, you can confidently advance your research while upholding the highest standards of safety.

References

  • Material Safety Data Sheet - Piperazine, anhydrous, 99%. Cole-Parmer.
  • Piperazine SDS, 110-85-0 Safety Data Sheets. ECHEMI.
  • ICSC 1032 - PIPERAZINE (anhydrous). International Chemical Safety Cards.
  • SAFETY DATA SHEET - Piperazine Citrate. Spectrum Chemical.
  • Piperazine - Safety Data Sheet. Apollo Scientific.
  • Piperazine - Safety Data Sheet. ChemicalBook.
  • PIPERAZINE DIHYDROCHLORIDE. Occupational Safety and Health Administration (OSHA).
  • SAFETY DATA SHEET - 1-(3-Chlorophenyl)piperazine hydrochloride. Sigma-Aldrich.
  • Piperazine - HAZARD SUMMARY. New Jersey Department of Health.
  • SAFETY DATA SHEET - Piperazine. Fisher Scientific.
  • 1988 OSHA PEL Project - Piperazine Dihydrochloride. NIOSH - CDC.
  • Safety Data Sheet - 4-((Methylsulfonyl)methyl)piperidine hydrochloride. ChemScene.
  • Piperazine: Human health tier II assessment. Australian Department of Health.
  • material safety data sheet sds/msds - 1-Methylpiperazine. CDH Fine Chemical.
  • SAFETY DATA SHEET - 1-Methylpiperazine. Fisher Scientific.
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